ICI 169369
Descripción
Propiedades
IUPAC Name |
N,N-dimethyl-2-(3-phenylquinolin-2-yl)sulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-21(2)12-13-22-19-17(15-8-4-3-5-9-15)14-16-10-6-7-11-18(16)20-19/h3-11,14H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOLQGVNMQNERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85273-96-7 (hydrochloride) | |
| Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085273956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40234468 | |
| Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85273-95-6 | |
| Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085273956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICI-169369 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CT4CS5BA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ICI 169,369
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 169,369 is a potent and selective quinoline derivative that has been characterized as a competitive antagonist of the 5-hydroxytryptamine-2 (5-HT2) receptor. Notably, it also exhibits a unique dual mechanism of action, functioning as an allosteric activator under specific conditions, particularly in the presence of other antagonists like methysergide. This technical guide provides a comprehensive overview of the core mechanism of action of ICI 169,369, detailing its binding affinity, functional pharmacology, and effects on downstream signaling pathways. The document includes structured tables of quantitative data, detailed experimental methodologies for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: Competitive Antagonism and Allosteric Modulation
ICI 169,369 primarily acts as a competitive antagonist at the 5-HT2 receptor. This is evidenced by its ability to surmountably and competitively inhibit the contractile effects of 5-HT in various arterial muscle preparations.[1] However, its mechanism is more complex than simple competitive antagonism. In the presence of the non-surmountable antagonist methysergide, which depresses the maximum response to 5-HT, ICI 169,369 can restore the maximal effects of 5-HT.[1] This suggests that ICI 169,369 also functions as a positive allosteric modulator of the 5-HT2 receptor system.
The proposed model for this dual action involves the 5-HT2 receptor existing in two interconvertible states: a highly active state (R) and a low-activity state (R').[1]
-
Competitive Antagonism: ICI 169,369 competes with the endogenous agonist, 5-HT, for the orthosteric binding site on the 5-HT2 receptor.[1]
-
Allosteric Activation: ICI 169,369 and methysergide appear to compete for a common allosteric site. While methysergide stabilizes the low-activity R' state, ICI 169,369 facilitates the highly active R-state, thereby restoring the receptor's responsiveness to 5-HT even in the presence of methysergide.[1]
This dual mechanism makes ICI 169,369 a unique pharmacological tool for studying the 5-HT2 receptor and a potential therapeutic agent with a nuanced modulatory profile.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of ICI 169,369 with serotonin receptors.
Table 1: Binding Affinity of ICI 169,369
| Receptor Subtype | Preparation | Radioligand | Ki (M) | Reference |
| 5-HT2 | Rat Cortex | [3H]Ketanserin | 1.79 x 10⁻⁸ | [2] |
| 5-HT1 | Rat Cortex | [3H]5-HT | 1.58 x 10⁻⁶ | [2] |
Table 2: Functional Antagonist Potency of ICI 169,369
| Preparation | Agonist | Parameter | Value | Reference |
| Calf Coronary Artery | 5-HT | pKB | 9.1 | [1] |
| Rat Tail Artery | 5-HT | pKB | 8.8 | [1] |
| Rat Caudal Artery | 5-HT | pA2 | 8.18 ± 0.5 | [2] |
| Rabbit Aorta | 5-HT | Competitive Antagonist | - | [2] |
| Pig Coronary Artery | 5-HT | Competitive Antagonist | - | [2] |
| Rat Stomach Fundus (5-HT1C) | 5-HT | Non-surmountable Antagonist | - | [2] |
Table 3: Selectivity Profile of ICI 169,369
| Receptor Type | Activity | Concentration (M) | Reference |
| 5-HT3 | Inactive | > 10⁻⁶ | [2] |
| α1-adrenergic | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |
| α2-adrenergic | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |
| β1-adrenergic | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |
| β2-adrenergic | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |
| H1 (Histamine) | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |
| H2 (Histamine) | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |
| Muscarinic | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |
Experimental Protocols
Isometric Contraction Studies in Arterial Muscle
This protocol is based on the methodology used to determine the competitive antagonist and allosteric activator properties of ICI 169,369.[1]
Objective: To measure the contractile response of isolated arterial muscle to 5-HT in the presence and absence of ICI 169,369 and other antagonists.
Materials:
-
Calf coronary arteries or rat tail arteries
-
Krebs solution (composition not specified in the abstract)
-
5-Hydroxytryptamine (5-HT)
-
ICI 169,369
-
Methysergide
-
Isometric force transducer
-
Organ bath system
Procedure:
-
Isolate preparations from calf coronary artery or rat tail artery.
-
Remove the endothelium by gentle rubbing.
-
Mount the arterial preparations in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Connect the preparations to isometric force transducers to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension (specific tension not detailed in the abstract).
-
Competitive Antagonism Assay:
-
Generate cumulative concentration-response curves to 5-HT.
-
Pre-incubate tissues with varying concentrations of ICI 169,369 (1-3000 nM) for a specified period.
-
Generate a second set of cumulative concentration-response curves to 5-HT in the presence of ICI 169,369.
-
Calculate the pKB value to quantify the competitive antagonism.
-
-
Allosteric Activator Assay:
-
Depress the maximum contractile response to 5-HT by pre-incubating tissues with methysergide (e.g., 20 nM for coronary artery, 100 nM for tail artery).
-
In the continued presence of methysergide, add ICI 169,369 (100-300 nM).
-
Observe the restoration of the maximum 5-HT-induced contraction.
-
In a separate experiment, pre-incubate tissues with ICI 169,369 before the addition of methysergide to assess the prevention of the depressive effect.
-
Radioligand Binding Assay
This protocol is based on the methodology used to determine the binding affinity of ICI 169,369 for 5-HT1 and 5-HT2 receptors.[2]
Objective: To determine the equilibrium dissociation constant (Ki) of ICI 169,369 for 5-HT1 and 5-HT2 receptors.
Materials:
-
Rat cortical membranes
-
[3H]5-HT (for 5-HT1 sites)
-
[3H]Ketanserin (for 5-HT2 sites)
-
ICI 169,369
-
Incubation buffer (composition not specified in the abstract)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a suspension of rat cortical membranes.
-
In assay tubes, combine the membrane preparation, the respective radioligand ([3H]5-HT or [3H]Ketanserin), and varying concentrations of ICI 169,369.
-
Incubate the mixture at a specific temperature and for a specific duration to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of ICI 169,369 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
5-HT2 Receptor Signaling Pathway
5-HT2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins. Activation of the 5-HT2 receptor by an agonist like serotonin initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.
Caption: 5-HT2 receptor Gq-coupled signaling pathway.
Dual Mechanism of ICI 169,369 at the 5-HT2 Receptor
The following diagram illustrates the proposed dual mechanism of action of ICI 169,369, highlighting its roles as both a competitive antagonist and a positive allosteric modulator.
References
An In-Depth Technical Guide to ICI 169369: A Selective 5-HT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 169369, with the chemical name 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, is a potent and selective competitive antagonist of the 5-HT2 receptor.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed information on its binding affinity, selectivity against other receptors, and functional antagonism is presented in structured tables. Furthermore, this guide outlines the key signaling pathways associated with the 5-HT2 receptor and provides detailed experimental protocols for relevant in vitro assays. Visual diagrams generated using the DOT language are included to illustrate these pathways and a typical drug discovery workflow for a 5-HT2 receptor antagonist. This whitepaper is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology and drug development.
Chemical Properties
| Property | Value |
| Chemical Name | 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline |
| Molecular Formula | C19H20N2S |
| Molecular Weight | 308.44 g/mol |
Pharmacological Profile
Binding Affinity
The binding affinity of this compound for serotonin receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) values demonstrate a significantly higher affinity for the 5-HT2 receptor compared to the 5-HT1 receptor subtype.
| Receptor Subtype | Ki (M) | Reference Tissue |
| 5-HT2 | 1.79 x 10⁻⁸ | Rat Cortex |
| 5-HT1 | 1.58 x 10⁻⁶ | Rat Brain Synaptosomes |
Data compiled from multiple sources.
Functional Antagonism
In vitro functional assays have confirmed the competitive antagonist activity of this compound at the 5-HT2 receptor. The pA2 and pKB values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, are summarized below.
| Tissue Preparation | Agonist | Parameter | Value |
| Rabbit Aorta | 5-HT | pA2 | 8.18 ± 0.5 |
| Pig Coronary Artery | 5-HT | - | Competitive Antagonist |
| Rat Caudal Artery | 5-HT | pA2 | Similar to Ketanserin (8.42 ± 0.06) |
| Calf Coronary Artery | 5-HT | pKB | 9.1 |
| Rat Tail Artery | 5-HT | pKB | 8.8 |
Data compiled from multiple sources.
Receptor Selectivity
This compound exhibits a high degree of selectivity for the 5-HT2 receptor. At concentrations up to 10⁻⁶ M or 10⁻⁵ M, it has been shown to be inactive at a range of other receptor types, highlighting its specific pharmacological profile.
| Receptor Type | Activity |
| α1-adrenergic | Inactive |
| α2-adrenergic | Inactive |
| β1-adrenergic | Inactive |
| β2-adrenergic | Inactive |
| H1-histaminergic | Inactive |
| H2-histaminergic | Inactive |
| Muscarinic | Inactive |
| 5-HT3 | Inactive |
Signaling Pathways
The 5-HT2A receptor, a subtype of the 5-HT2 receptor family, is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to a cascade of intracellular events, as depicted in the diagram below.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for 5-HT2 Receptor Affinity
This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the 5-HT2 receptor.
Materials:
-
Receptor Source: Rat cortical membranes.
-
Radioligand: [³H]-Ketanserin or [³H]-Spiperone (a selective 5-HT2A antagonist).
-
Non-specific Binding Control: Unlabeled 5-HT or a high concentration of a known 5-HT2 antagonist (e.g., Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add radioligand and membrane preparation to the assay buffer.
-
Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of the non-specific binding control to the assay buffer.
-
Competition Binding: Add radioligand, membrane preparation, and varying concentrations of the test compound to the assay buffer.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath Assay for Functional Antagonism
This protocol outlines a method to assess the functional antagonist activity of a compound at the 5-HT2 receptor using isolated arterial tissue.
Materials:
-
Tissue: Rabbit aorta, rat caudal artery, or other suitable arterial tissue.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Agonist: Serotonin (5-HT).
-
Antagonist: Test compound (this compound).
-
Instrumentation: Isolated tissue bath system with force-displacement transducers and a data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired artery and place it in ice-cold PSS. Carefully clean the artery of surrounding connective tissue and cut it into rings of appropriate size (e.g., 2-3 mm).
-
Mounting: Mount the arterial rings in the tissue baths between two hooks, one fixed and the other connected to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate in the PSS for at least 60-90 minutes under a resting tension (e.g., 1-2 g). Replace the PSS every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure their viability. Wash the tissues and allow them to return to baseline.
-
Cumulative Concentration-Response Curve (CCRC) to Agonist: Add increasing concentrations of 5-HT to the bath in a cumulative manner and record the contractile response until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a specific concentration of the test compound (this compound) for a predetermined time (e.g., 30-60 minutes).
-
CCRC in the Presence of Antagonist: In the continued presence of the antagonist, repeat the cumulative addition of 5-HT and record the contractile response.
-
Data Analysis: Plot the concentration-response curves for 5-HT in the absence and presence of the antagonist. For a competitive antagonist, there will be a parallel rightward shift of the CCRC with no change in the maximal response. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA2 value.
Drug Discovery and Preclinical Development Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of a small molecule GPCR antagonist like this compound.
Caption: GPCR Antagonist Discovery Workflow.
Synthesis and Purification
A series of 2-[(2-aminoethyl)thio]quinolines, including this compound, have been synthesized in the pursuit of novel and selective 5-HT2 antagonists. The general synthetic approach involves the reaction of a 3-substituted-2-chloroquinoline with an appropriate 2-aminoethanethiol.[1]
For basic quinoline derivatives like this compound, purification can be challenging due to their interaction with acidic silica gel. Common purification strategies include:
-
Column Chromatography with Deactivated Silica Gel: Pre-treating silica gel with a basic solution, such as triethylamine in the eluent, can neutralize acidic sites and improve separation.
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a suitable alternative to silica gel.
-
Crystallization: Conversion of the final compound to a salt (e.g., hydrochloride) followed by recrystallization is an effective method for purification.
Pharmacokinetic Profile
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for this compound, is not extensively available in the public domain. However, the study of quinoline derivatives in general provides some insight. The pharmacokinetic properties of these compounds are significantly influenced by the nature and position of their substituents.[2] For a comprehensive understanding of the therapeutic potential of this compound, further in vivo pharmacokinetic studies are necessary.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2 receptor antagonist. Its distinct pharmacological profile makes it a valuable tool for researchers investigating the physiological and pathological roles of the 5-HT2 receptor. This technical guide provides a consolidated resource of its chemical and pharmacological properties, along with detailed experimental methodologies for its characterization. The included diagrams of the 5-HT2A signaling pathway and a typical drug discovery workflow offer a visual framework for understanding its mechanism of action and the process of developing similar antagonists. Further investigation into the in vivo pharmacokinetics of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Allosteric Modulator Properties of ICI 169,369
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of ICI 169,369, focusing on its dual role as a competitive antagonist and a positive allosteric modulator of the 5-hydroxytryptamine2 (5-HT2) receptor. This document synthesizes key quantitative data, details relevant experimental methodologies, and illustrates the signaling pathways and theoretical models associated with its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the interaction of ICI 169,369 with serotonin receptors.
Table 1: Receptor Binding Affinity of ICI 169,369
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| 5-HT2 | Rat Cortex | [3H]Ketanserin | 17.9 | [1][2] |
| 5-HT1 | Rat Cortex | [3H]5-HT | 1580 | [1][2] |
Table 2: Antagonist Potency of ICI 169,369 at the 5-HT2 Receptor
| Tissue Preparation | Species | Agonist | pA2 / pKB | Reference |
| Rat Caudal Artery | Rat | 5-HT | 8.18 ± 0.5 | [1] |
| Calf Coronary Artery | Bovine | 5-HT | 9.1 | [3] |
| Rat Tail Artery | Rat | 5-HT | 8.8 | [3] |
Table 3: Allosteric Modulator Activity of ICI 169,369 at the 5-HT2 Receptor in the Presence of Methysergide
| Tissue Preparation | Species | Methysergide Concentration | ICI 169,369 Concentration (nM) | Effect | Reference |
| Calf Coronary Artery | Bovine | 20 nM | 100-300 | Restored maximum 5-HT effect | [3] |
| Rat Tail Artery | Rat | 100 nM | 100-300 | Restored maximum 5-HT effect | [3] |
Experimental Protocols
This section details the methodologies used to characterize the pharmacological profile of ICI 169,369.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of ICI 169,369 for different receptor subtypes.
Objective: To quantify the affinity of ICI 169,369 for 5-HT1 and 5-HT2 receptors.
General Protocol:
-
Membrane Preparation:
-
Rat cerebral cortex is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in the assay buffer, and the protein concentration is determined.
-
-
Binding Reaction:
-
A fixed concentration of a specific radioligand is incubated with the membrane preparation. For 5-HT2 receptors, [3H]ketanserin is commonly used, while [3H]5-HT is used for 5-HT1 receptors.
-
Increasing concentrations of the unlabeled competitor drug (ICI 169,369) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of ICI 169,369 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isometric Contraction Assays in Arterial Smooth Muscle
These functional assays are used to determine the antagonist potency (pA2/pKB) and to characterize the allosteric properties of ICI 169,369.
Objective: To measure the effect of ICI 169,369 on 5-HT-induced contractions of arterial smooth muscle.
General Protocol:
-
Tissue Preparation:
-
Arteries (e.g., rat tail artery, calf coronary artery) are dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2.
-
The endothelium is often removed by gentle rubbing to eliminate its influence on vascular tone.
-
The arteries are cut into rings or helical strips and mounted in an organ bath between two hooks or wires.
-
-
Isometric Tension Recording:
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
The tissue is placed under a resting tension and allowed to equilibrate for a period (e.g., 60-90 minutes), with periodic washes.
-
Changes in tension are recorded using a data acquisition system.
-
-
Experimental Procedure for Antagonist Potency (pA2/pKB Determination):
-
Cumulative concentration-response curves to 5-HT are generated.
-
The tissue is then incubated with a fixed concentration of ICI 169,369 for a specific period.
-
A second cumulative concentration-response curve to 5-HT is then generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of ICI 169,369.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, is calculated using a Schild plot analysis.
-
-
Experimental Procedure for Allosteric Modulation:
-
A concentration-response curve to 5-HT is established.
-
The tissue is then incubated with an insurmountable antagonist like methysergide, which depresses the maximum response to 5-HT.
-
In the continued presence of methysergide, the tissue is then exposed to ICI 169,369.
-
A new concentration-response curve to 5-HT is generated to observe if ICI 169,369 can restore the maximal contraction.
-
Signaling Pathways and Mechanism of Action
5-HT2A Receptor Downstream Signaling
The 5-HT2A receptor, the primary target for ICI 169,369's high-affinity interaction, is a G protein-coupled receptor (GPCR) that predominantly couples to the Gq/G11 family of G proteins. Activation of this pathway initiates a cascade of intracellular events:
Proposed Allosteric Mechanism of ICI 169,369
ICI 169,369 exhibits a complex mechanism of action. While it acts as a competitive antagonist at the orthosteric binding site (where 5-HT binds), it also functions as a positive allosteric modulator at a distinct allosteric site. This dual activity is best explained by a two-state receptor model. In this model, the 5-HT2 receptor can exist in two conformations: an inactive state (R) and an active state (R').
-
5-HT (Agonist): Preferentially binds to and stabilizes the active (R') state, leading to a cellular response.
-
ICI 169,369: Competes with 5-HT at the orthosteric site on the R state. However, it also binds to an allosteric site, stabilizing the active (R') conformation of the receptor, thereby acting as an allosteric activator.
-
Methysergide: Binds to the allosteric site and stabilizes the inactive (R) state, acting as an allosteric antagonist (or inverse agonist).
The interaction between ICI 169,369 and methysergide is competitive at the allosteric site. When methysergide is present, it shifts the equilibrium towards the inactive state, reducing the maximal effect of 5-HT. ICI 169,369, by competing with methysergide for the allosteric site and promoting the active state, can overcome this inhibition and restore the maximal response to 5-HT.
Experimental Workflow for Characterizing Allosteric Properties
The following workflow illustrates the logical sequence of experiments to define the allosteric modulator properties of a compound like ICI 169,369.
References
The Biological Activity of ICI 169369: A Technical Guide
Introduction
ICI 169369, with the chemical name 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, is a potent and selective pharmacological tool for studying the 5-hydroxytryptamine-2 (5-HT2) receptor system.[1][2][3] Its unique mode of action, exhibiting both competitive antagonism and allosteric modulation, has made it a subject of significant interest in neuropharmacology and cardiovascular research.[1] This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant signaling pathways.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and physiological effects.
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Preparation | Parameter | Value | Reference |
| 5-HT2 | Calf Coronary Artery | pKB | 9.1 | [1] |
| 5-HT2 | Rat Tail Artery | pKB | 8.8 | [1] |
| 5-HT2 | Rat Portal & Superior Mesenteric Veins | Ki | 1-3 nM | [2] |
Table 2: Pharmacological Effects of this compound
| Experimental Model | Effect | Quantitative Measure | Reference |
| 5-HT-induced Contraction in Calf Coronary Artery | Competitive Antagonism | - | [1] |
| 5-HT-induced Contraction in Rat Tail Artery | Competitive Antagonism | - | [1] |
| Methysergide-depressed 5-HT Maximum Effects | Restoration of Maximum Effects | 100-300 nM this compound restored effects depressed by 20-100 nM methysergide | [1] |
| Portal Hypertensive Rats | Reduction in Portal Pressure | Decreased from 13.0 ± 0.4 to 11.3 ± 0.5 mmHg | [2] |
Mechanism of Action: A Dual-Function Ligand
This compound exhibits a complex and fascinating mechanism of action at the 5-HT2 receptor. It acts as both a competitive antagonist at the orthosteric binding site and as a positive allosteric modulator at a distinct allosteric site.[1]
-
Competitive Antagonism: this compound binds to the same site as the endogenous agonist, 5-hydroxytryptamine (5-HT), thereby preventing 5-HT from binding and activating the receptor. This is evidenced by the surmountable nature of the antagonism observed in functional assays.[1]
-
Allosteric Activation: In addition to its competitive antagonist activity, this compound can also bind to an allosteric site on the 5-HT2 receptor. This binding event is proposed to stabilize the receptor in a more active conformation (R-state), which can counteract the effects of allosteric inhibitors like methysergide that favor an inactive state (R'-state).[1] This allosteric effect is demonstrated by the ability of this compound to restore the maximal response to 5-HT in the presence of methysergide.[1]
Downstream Signaling of the 5-HT2A Receptor
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 protein pathway. Activation of this pathway leads to a cascade of intracellular events culminating in various physiological responses. Additionally, signaling through β-arrestin pathways has also been described.
Key Experimental Protocols
The characterization of this compound's biological activity relies on several key experimental methodologies. Below are detailed overviews of the protocols for assessing vascular reactivity, receptor binding, and portal pressure.
Assessment of Vascular Reactivity (Isometric Contraction)
This protocol is used to determine the effect of this compound on the contractility of isolated arterial smooth muscle in response to 5-HT.
Methodology:
-
Tissue Preparation: Arterial tissues, such as calf coronary artery or rat tail artery, are dissected and cut into rings. The endothelium is often removed to study the direct effects on smooth muscle.[1]
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.
-
Cumulative Concentration-Response Curve to 5-HT: Increasing concentrations of 5-HT are added to the organ bath, and the resulting contraction is recorded until a maximal response is achieved.
-
Antagonist Incubation: The tissues are washed and then incubated with various concentrations of this compound for a predetermined period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to 5-HT is generated in the presence of this compound.
-
Data Analysis: The rightward shift in the concentration-response curve is used to calculate the pKB value, which is a measure of the antagonist's affinity.
References
- 1. ICI 169,369 is both a competitive antagonist and an allosteric activator of the arterial 5-hydroxytryptamine2 receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constriction rate variation produced by partial ligation of the portal vein at pre-hepatic portal hypertension induced in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ICI 169369: A Selective 5-HT2 Receptor Antagonist
Introduction
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of ICI 169369. It is intended for researchers, scientists, and professionals in drug development. While the initial inquiry focused on potential activity at the thromboxane A2 receptor, a thorough review of scientific literature establishes that this compound is a potent and selective antagonist of the serotonin 5-HT2 receptor.[1] This document will, therefore, focus on its well-documented role and characteristics within the serotonergic system.
Chemical and Physicochemical Properties
This compound, systematically known as 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, is a quinoline derivative. Its core chemical identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline |
| Molecular Formula | C₁₉H₂₀N₂S |
| Molecular Weight | 308.44 g/mol |
| SMILES | CN(C)CCSc1c(cc2ccccc2n1)-c3ccccc3 |
| InChI Key | HYOLQGVNMQNERE-UHFFFAOYSA-N |
| Stereochemistry | Achiral |
Pharmacological Profile
This compound is a competitive antagonist with high affinity and selectivity for the 5-HT2 receptor subtype over the 5-HT1 subtype.[1] Its selectivity is a key feature, as it shows negligible activity at various other receptors, minimizing off-target effects.
Receptor Binding Affinity
The inhibitory constant (Ki) is a measure of a compound's binding affinity to a receptor. A lower Ki value indicates a higher affinity. Experimental data from radioligand binding assays in rat cortex tissue demonstrates the compound's selectivity.
| Receptor Target | Inhibitory Constant (Ki) | Reference |
| 5-HT2 Receptor | 1.79 x 10⁻⁸ M (17.9 nM) | [1] |
| 5-HT1 Receptor | 1.58 x 10⁻⁶ M (1580 nM) | [1] |
| Other Receptors | Inactive (>10⁻⁶ M) at α₁, α₂, β₁, β₂, H₁, H₂, and muscarinic receptors. | [1] |
Mechanism of Action and Signaling Pathway
This compound functions by competitively blocking the binding of serotonin (5-HT) to the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This receptor is primarily coupled to the Gq/G11 signaling pathway.[2]
Upon activation by an agonist like serotonin, the 5-HT2A receptor initiates a cascade:
-
Gq Activation: The activated receptor stimulates the Gαq subunit of the G-protein.
-
PLC Activation: Gαq activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Downstream Effects: IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[3]
This compound prevents this entire cascade by occupying the receptor binding site, thereby inhibiting agonist-induced signal transduction.
Experimental Protocols
The pharmacological properties of this compound are determined through specific in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay (for Ki Determination)
This assay quantifies the affinity of this compound for the 5-HT2A receptor by measuring how effectively it competes with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound.
Materials:
-
Receptor Source: Membranes prepared from rat frontal cortex or cells expressing recombinant human 5-HT2A receptors.
-
Radioligand: [³H]ketanserin, a selective 5-HT2A antagonist.[4]
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 1 µM Ketanserin).[4]
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well filter plates, vacuum filtration manifold, scintillation counter.[5][6]
Methodology:
-
Membrane Preparation: Homogenize receptor-containing tissue or cells in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the final assay buffer. Determine protein concentration (e.g., via BCA assay).[5]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 50-100 µg protein/well), a fixed concentration of [³H]ketanserin (typically near its Kd value, e.g., 0.5 nM), and varying concentrations of the competitor, this compound.[4][6]
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a non-labeled antagonist.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C). This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters with ice-cold buffer to remove residual unbound radioligand.[5]
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. In vitro studies with ICI 169,369, a chemically novel 5-HT antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of ICI 169369: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI 169369, chemically known as 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline, is a potent and selective 5-HT2 receptor antagonist. Its synthesis is a multi-step process involving the formation of a quinoline backbone followed by the introduction of a thioether side chain. This document provides a detailed technical overview of the synthetic route, including experimental protocols and quantitative data, to support research and development activities in the field of pharmacology and medicinal chemistry.
Introduction
This compound has been a valuable pharmacological tool for studying the role of the 5-HT2 receptor system. It acts as a competitive antagonist and an allosteric activator of this receptor.[1] The synthesis of this compound and its analogs has been explored to understand the structure-activity relationships for 5-HT2 receptor antagonism. This guide consolidates the synthetic methodology for this compound, providing a comprehensive resource for its preparation in a laboratory setting.
Synthesis of 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline Hydrochloride (this compound)
The synthesis of this compound can be achieved through a multi-step sequence. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Phenylquinoline-2(1H)-thione
A mixture of 2-aminobenzophenone, malonic acid, and phosphorus pentasulfide in pyridine is heated under reflux. The reaction mixture is then cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 3-phenylquinoline-2(1H)-thione.
Step 2: Synthesis of 2-[[2-(Dimethylamino)ethyl]thio]-3-phenylquinoline
To a solution of 3-phenylquinoline-2(1H)-thione in ethanol, sodium ethoxide is added, followed by the addition of 2-(dimethylamino)ethyl chloride hydrochloride. The mixture is heated under reflux. After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to give the free base of the target compound.
Step 3: Formation of 2-[[2-(Dimethylamino)ethyl]thio]-3-phenylquinoline Hydrochloride (this compound)
The crude 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline is dissolved in ethanol, and a solution of hydrochloric acid in ethanol is added. The resulting precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried to afford 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline hydrochloride (this compound) as a crystalline solid.
Quantitative Data
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) |
| 1 | 3-Phenylquinoline-2(1H)-thione | 2-Aminobenzophenone, Malonic Acid | Phosphorus Pentasulfide | Pyridine | Not Specified |
| 2 | 2-[[2-(Dimethylamino)ethyl]thio]-3-phenylquinoline | 3-Phenylquinoline-2(1H)-thione, 2-(Dimethylamino)ethyl chloride hydrochloride | Sodium Ethoxide | Ethanol | Not Specified |
| 3 | 2-[[2-(Dimethylamino)ethyl]thio]-3-phenylquinoline Hydrochloride | 2-[[2-(Dimethylamino)ethyl]thio]-3-phenylquinoline | Hydrochloric Acid | Ethanol | Not Specified |
Note: Specific yields were not detailed in the available literature.
Mechanism of Action: Signaling Pathway
This compound exerts its pharmacological effects by interacting with the 5-HT2 receptor, a G-protein coupled receptor. As a competitive antagonist, it blocks the binding of the endogenous ligand serotonin (5-HT) to the receptor. Furthermore, it acts as an allosteric activator, suggesting a complex interaction with the receptor that modulates its conformational state.
Caption: 5-HT2 receptor signaling pathway and the action of this compound.
Conclusion
The synthesis of this compound is a well-established process rooted in fundamental quinoline chemistry. This guide provides the necessary details for its preparation, enabling further research into its pharmacological properties and potential therapeutic applications. The provided diagrams and protocols offer a clear and concise resource for scientists in the field of drug discovery and development.
References
The Discovery and History of ICI 169,369: A 5-HT2 Receptor Antagonist with Allosteric Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 169,369, with the chemical name 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, is a potent and selective 5-HT2 receptor antagonist developed by Imperial Chemical Industries (ICI) in the late 1980s.[1][2] This compound emerged from research focused on developing novel antagonists for the 5-hydroxytryptamine (5-HT) system. While it showed promise in preclinical studies due to its unique pharmacological profile, its clinical development did not lead to a marketed drug. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to ICI 169,369.
Discovery and History
ICI 169,369 was first described in the scientific literature in the late 1980s as a novel, chemically distinct antagonist of 5-HT receptors.[2] Developed by the pharmaceutical division of Imperial Chemical Industries, a major British chemical company, its discovery was part of a broader effort to understand the role of serotonin in various physiological and pathological conditions. Initial in vitro studies highlighted its high affinity and selectivity for the 5-HT2 receptor subtype over the 5-HT1 subtype.[2] Further investigations revealed a more complex mechanism of action, where ICI 169,369 acts not only as a competitive antagonist but also as an allosteric activator of the 5-HT2 receptor system, a unique characteristic that set it apart from other antagonists of its time.[3] A study on human volunteers in the early 1990s investigated its effects on the central nervous system, assessing changes in waking EEG and pupillary responses.[1] Despite these investigations, the compound did not progress to later stages of clinical development, and the specific reasons for this are not extensively detailed in the available public literature.
Mechanism of Action
ICI 169,369 exhibits a dual mechanism of action at the 5-HT2 receptor. It acts as a competitive antagonist, directly competing with serotonin for the same binding site on the receptor.[3] This competitive antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (5-HT).
Intriguingly, ICI 169,369 also functions as an allosteric activator.[3] This was demonstrated in experiments where it could restore the maximal contractile response to 5-HT that had been depressed by the non-competitive antagonist methysergide. This suggests that ICI 169,369 can bind to an allosteric site on the 5-HT2 receptor, distinct from the agonist binding site, and positively modulate the receptor's activity in the presence of an agonist.[3] This allosteric effect appears to facilitate a more active state of the receptor.
The 5-HT2A receptor, a key target of ICI 169,369, is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][6] By competitively antagonizing the 5-HT2A receptor, ICI 169,369 blocks this signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data reported for ICI 169,369.
| Parameter | Receptor Subtype | Tissue/System | Value | Reference |
| Ki | 5-HT2 | Rat Cortex | 1.79 x 10-8 M | [2][7] |
| 5-HT1 | Rat Cortex | 1.58 x 10-6 M | [2][7] | |
| pA2 | 5-HT | Rat Caudal Artery | 8.18 ± 0.5 | [2] |
| pKB | 5-HT | Calf Coronary Artery | 9.1 | [3] |
| 5-HT | Rat Tail Artery | 8.8 | [3] |
Table 1: Binding Affinity and Potency of ICI 169,369
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
A standard radioligand binding assay protocol, as generally described for 5-HT2A receptors, would have been used to determine the inhibitory constant (Ki) of ICI 169,369.[8][9]
-
Membrane Preparation: Rat cortical tissue is homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes containing the 5-HT receptors. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a radiolabeled ligand specific for the 5-HT2 receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled competitor drug (ICI 169,369).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value for ICI 169,369 is then determined by analyzing the competition binding curves using the Cheng-Prusoff equation.
Isolated Tissue Contraction Assay (for pA2/pKB determination)
The potency of ICI 169,369 as a competitive antagonist was determined using isolated arterial preparations.[3]
-
Tissue Preparation: Arteries, such as the calf coronary artery or rat tail artery, are dissected and cut into rings. The endothelium may be removed by gentle rubbing. The arterial rings are then mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Isometric Tension Recording: The arterial rings are connected to isometric force transducers to record changes in muscle tension.
-
Cumulative Concentration-Response Curves: A cumulative concentration-response curve to 5-HT is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with a specific concentration of ICI 169,369 for a set period.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to 5-HT is then generated in the presence of ICI 169,369. A competitive antagonist will cause a parallel rightward shift in the concentration-response curve without affecting the maximum response.
-
Data Analysis: The pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is calculated from the Schild plot analysis.
Visualizations
Figure 1: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of ICI 169,369.
Figure 2: Dual Mechanism of ICI 169,369 at the 5-HT2 Receptor.
Figure 3: Experimental Workflow for Isolated Tissue Contraction Assay.
References
- 1. The effects of a 5-HT2 receptor antagonist (ICI 169,369) on changes in waking EEG, pupillary responses and state of arousal in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies with ICI 169,369, a chemically novel 5-HT antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 169,369 is both a competitive antagonist and an allosteric activator of the arterial 5-hydroxytryptamine2 receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]
- 6. innoprot.com [innoprot.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
An In-Depth Technical Guide to the Pharmacology and Toxicology of ICI 169369
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available scientific information on ICI 169369. It is intended for research and informational purposes only and does not constitute medical advice.
Executive Summary
This compound is a potent and selective competitive antagonist of the 5-hydroxytryptamine-2 (5-HT2) receptor, with a significantly lower affinity for the 5-HT1 receptor subtype. Its pharmacological activity centers on the modulation of the serotonergic system, demonstrating effects on vascular smooth muscle and potential therapeutic applications in conditions involving 5-HT2 receptor overactivity. This guide provides a comprehensive overview of the known pharmacology of this compound, including its mechanism of action, binding affinities, and functional effects. Due to a notable lack of publicly available data, the toxicological profile of this compound is primarily inferred from the established safety profiles of the broader class of 5-HT2 receptor antagonists. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and development efforts.
Pharmacology
Mechanism of Action
This compound functions as a competitive antagonist at 5-HT2 receptors. This means it binds to the same site as the endogenous ligand, serotonin (5-HT), but does not activate the receptor. By occupying the receptor, it prevents 5-HT from binding and initiating downstream signaling cascades.
Interestingly, some research suggests that this compound may also act as an allosteric activator under certain conditions, particularly in arterial muscle. It has been shown to restore the maximum contractile effects of 5-HT that have been depressed by the non-competitive antagonist methysergide. This suggests a complex interaction with the 5-HT2 receptor system, potentially involving competition at an allosteric site that modulates the receptor's conformational state.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the blockade of 5-HT2 receptor-mediated processes. In arterial muscle, it competitively antagonizes 5-HT-induced vasoconstriction. This has been demonstrated in isolated calf coronary and rat tail arteries.
Furthermore, studies in portal hypertensive rats have shown that systemic administration of this compound can selectively block 5-HT2 receptors in the portal venous system, leading to a decrease in portal pressure without significantly affecting systemic arterial pressure. This suggests a potential therapeutic role in the management of portal hypertension.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Tissue | Reference |
| Ki (5-HT2 Receptor) | 1.79 x 10⁻⁸ M (17.9 nM) | Not Specified | [1] |
| Ki (5-HT1 Receptor) | 1.58 x 10⁻⁶ M (1580 nM) | Not Specified | [1] |
| pKB (Coronary Artery) | 9.1 | Calf | [2] |
| pKB (Tail Artery) | 8.8 | Rat | [2] |
| Equilibrium Dissociation Constant (Portal/Superior Mesenteric Veins) | 1-3 nM | Rat | [3] |
Toxicology
Potential Adverse Effects of 5-HT2 Receptor Antagonists
| System | Potential Adverse Effects |
| Central Nervous System | Drowsiness, fatigue, dizziness, headache.[1] |
| Cardiovascular | Postural hypotension, edema. |
| Gastrointestinal | Nausea, dry mouth, weight gain. |
| Other | Potential for drug-drug interactions, particularly with other serotonergic agents. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of a 5-HT2 receptor antagonist like this compound.
5-HT2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2 receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin.
-
Non-specific binding control: Spiperone or another suitable 5-HT2 antagonist.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the cell membranes, [³H]ketanserin, and either the test compound or the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Aortic Ring Assay
Objective: To assess the functional antagonist activity of a test compound on 5-HT-induced vasoconstriction.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat).
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Serotonin (5-HT) stock solution.
-
Test compound (this compound) stock solution.
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of 5-HT.
-
Once a stable plateau is reached, add increasing concentrations of the test compound cumulatively to determine its relaxant effect.
-
To determine the antagonist potency, pre-incubate separate aortic rings with different concentrations of the test compound for a specified period (e.g., 30 minutes).
-
Then, generate cumulative concentration-response curves to 5-HT in the absence and presence of the antagonist.
-
Calculate the pA2 value from the Schild plot to quantify the antagonist potency.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. This compound, as an antagonist, blocks the initial step of this cascade by preventing serotonin from binding to the receptor.
References
The Selective 5-HT2 Receptor Antagonist ICI 169,369: A Technical Guide for Serotonin Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of ICI 169,369 as a valuable tool for investigating serotonin signaling pathways. ICI 169,369 is a potent and selective competitive antagonist of the 5-HT2 receptor, with a notable preference for the 5-HT2A subtype. Its utility in elucidating the physiological and pathological roles of these receptors is well-established. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in both in vitro and in vivo research settings.
Core Mechanism of Action
ICI 169,369 exerts its effects by competitively blocking the binding of serotonin (5-hydroxytryptamine, 5-HT) to 5-HT2 receptors. The 5-HT2 receptor family, particularly the 5-HT2A receptor, is primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By competitively inhibiting the initial binding of 5-HT, ICI 169,369 effectively attenuates this entire downstream signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for ICI 169,369, providing a clear comparison of its binding affinity and functional potency.
| Parameter | Receptor | Value | Reference |
| Ki (Inhibition Constant) | 5-HT2 | 1.79 x 10⁻⁸ M (17.9 nM) | [1][2] |
| Ki (Inhibition Constant) | 5-HT1 | 1.58 x 10⁻⁶ M (1580 nM) | [1][2] |
| pKB (equivalent to pA2) | 5-HT2 (Rat Tail Artery) | 8.8 | [3] |
Table 1: Binding Affinity and Functional Potency of ICI 169,369.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for characterizing ICI 169,369.
Caption: 5-HT2A Receptor Signaling Pathway and the inhibitory action of ICI 169,369.
Caption: A typical experimental workflow for characterizing ICI 169,369.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of ICI 169,369 for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
[³H]Ketanserin (radioligand).
-
ICI 169,369.
-
Serotonin or another known 5-HT2A ligand (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM serotonin), 50 µL of [³H]Ketanserin, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of ICI 169,369, 50 µL of [³H]Ketanserin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of ICI 169,369.
-
Determine the IC50 value (the concentration of ICI 169,369 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide Hydrolysis Assay
Objective: To determine the functional antagonist potency (IC50) of ICI 169,369 by measuring its ability to inhibit 5-HT-stimulated inositol phosphate accumulation.
Materials:
-
PC12 cells stably expressing the rat 5-HT2A receptor.
-
[³H]myo-inositol.
-
Inositol-free DMEM.
-
Krebs-HEPES buffer (containing 10 mM LiCl).
-
Serotonin (5-HT).
-
ICI 169,369.
-
Perchloric acid.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling: Culture the PC12-5-HT2A cells in inositol-free DMEM supplemented with serum and 2 µCi/mL [³H]myo-inositol for 18-24 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate in Krebs-HEPES buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Antagonist Treatment: Add varying concentrations of ICI 169,369 to the cells and incubate for a further 15 minutes.
-
Agonist Stimulation: Stimulate the cells with a submaximal concentration of 5-HT (e.g., the EC80 concentration) for 30-60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.
-
Extraction of Inositol Phosphates: Neutralize the samples and apply them to Dowex AG1-X8 anion-exchange columns.
-
Elution and Quantification: Wash the columns and then elute the [³H]inositol phosphates with formic acid. Add the eluate to scintillation vials with scintillation cocktail and quantify using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphate accumulation against the log concentration of ICI 169,369.
-
Determine the IC50 value, which represents the concentration of ICI 169,369 that causes a 50% inhibition of the 5-HT-stimulated response.
-
In Vivo Head-Twitch Response (HTR) Assay in Rodents
Objective: To assess the in vivo antagonist activity of ICI 169,369 against a 5-HT2A receptor-mediated behavior. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation.[1]
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats.
-
ICI 169,369.
-
1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a potent 5-HT2A/2C receptor agonist.
-
Vehicle (e.g., saline).
-
Observation chambers.
Procedure:
-
Acclimatization: Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.
-
Antagonist Pre-treatment: Administer ICI 169,369 or vehicle intraperitoneally (i.p.) at various doses. The pre-treatment time will depend on the pharmacokinetic profile of ICI 169,369 but is typically 30-60 minutes.
-
Agonist Challenge: Administer a dose of DOI (e.g., 2.5 mg/kg, i.p.) that is known to induce a robust HTR.
-
Behavioral Observation: Immediately after DOI administration, place the animals back into the observation chambers and record the number of head twitches for a defined period, typically 20-30 minutes. A head twitch is a rapid, spasmodic, side-to-side movement of the head.
-
Data Analysis:
-
Compare the number of head twitches in the ICI 169,369-treated groups to the vehicle-treated control group.
-
Calculate the percentage inhibition of the DOI-induced HTR for each dose of ICI 169,369.
-
Determine the ED50 value, which is the dose of ICI 169,369 that produces a 50% reduction in the HTR.
-
Conclusion
ICI 169,369 is a powerful and selective tool for dissecting the complex roles of 5-HT2 receptors in cellular and systemic physiology. Its high affinity for the 5-HT2A receptor and its proven efficacy in both in vitro and in vivo models make it an invaluable antagonist for researchers in neuroscience, pharmacology, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for the effective application of ICI 169,369 in advancing our understanding of serotonin signaling pathways.
References
- 1. (1-(2,5-dimethoxy-4 iodophenyl)-2-aminopropane)-induced head-twitches in the rat are mediated by 5-hydroxytryptamine (5-HT) 2A receptors: modulation by novel 5-HT2A/2C antagonists, D1 antagonists and 5-HT1A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 169,369, A 5-HT2/5-HT1C antagonist, that can evoke endothelium-dependent relaxation in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 169,369 is both a competitive antagonist and an allosteric activator of the arterial 5-hydroxytryptamine2 receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Experimental Protocols for ICI 169369: A Selective 5-HT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 169369 is a potent and selective competitive antagonist of the 5-HT2 receptor, with a notable preference for the 5-HT2A subtype.[1][2] Its utility as a research tool lies in its ability to probe the physiological and pathological roles of the 5-HT2 receptor system. This document provides detailed in vitro experimental protocols for the characterization of this compound, including its binding affinity and functional antagonism at the 5-HT2A receptor. The protocols are designed to be adaptable for high-throughput screening and detailed pharmacological profiling.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound.
| Binding Affinity of this compound | |
| Parameter | Value |
| Ki (5-HT2 sites, rat cortex) | 17.9 nM (1.79 x 10⁻⁸ M)[2] |
| Ki (5-HT1 sites, rat cortex) | 1580 nM (1.58 x 10⁻⁶ M)[2] |
| Functional Antagonism of this compound | |
| Parameter | Value |
| pA2 (rat caudal artery vs. 5-HT) | 8.18[2] |
Signaling Pathway
The 5-HT2A receptor, the primary target of this compound, is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq/G11 signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, blocks the initial step of this cascade by preventing agonist binding to the 5-HT2A receptor.
Experimental Protocols
5-HT2A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.
Workflow Diagram:
Materials:
-
Receptor Source: Membranes from rat frontal cortex or a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A antagonist.
-
Test Compound: this compound.
-
Instrumentation: Filtration apparatus, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]Ketanserin (at a concentration close to its Kd, e.g., 1-2 nM), and membrane preparation (e.g., 50-100 µg protein).
-
Non-specific Binding: Assay buffer, [³H]Ketanserin, non-specific binding control, and membrane preparation.
-
Competitive Binding: Assay buffer, [³H]Ketanserin, membrane preparation, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding of [³H]Ketanserin against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to antagonize 5-HT-induced activation of the PLC pathway by quantifying the accumulation of inositol phosphates.
Workflow Diagram:
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the 5-HT2A receptor (e.g., A7r5 smooth muscle cells).
-
Radiolabel: [³H]myo-inositol.
-
Assay Buffer: A suitable physiological salt solution (e.g., Krebs-Henseleit buffer).
-
IP Accumulation Blocker: Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Instrumentation: Ion-exchange chromatography columns (e.g., Dowex AG1-X8) and a liquid scintillation counter.
Procedure:
-
Cell Culture and Labeling: Plate cells in multi-well plates and grow to near confluency. Label the cells by incubating them overnight with [³H]myo-inositol in inositol-free medium.
-
Assay:
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with assay buffer containing LiCl (e.g., 10 mM) and varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells by adding a fixed concentration of 5-HT (e.g., an EC80 concentration) and incubate for a further period (e.g., 30-60 minutes).
-
-
Extraction of IPs: Terminate the stimulation by adding a lysis buffer (e.g., ice-cold perchloric acid).
-
Isolation of IPs: Neutralize the cell lysates and apply them to anion-exchange chromatography columns. Wash the columns to remove free inositol and elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity.
-
Data Analysis:
-
Construct a concentration-response curve for this compound's inhibition of 5-HT-stimulated IP accumulation.
-
Calculate the IC50 value for this compound.
-
Calcium Mobilization Assay
This high-throughput functional assay measures the antagonistic effect of this compound on 5-HT-induced intracellular calcium release using a fluorescent calcium indicator.
Workflow Diagram:
Materials:
-
Cell Line: A cell line expressing the 5-HT2A receptor.
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Assay:
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Add varying concentrations of this compound to the wells and pre-incubate.
-
Initiate the measurement of fluorescence over time. After establishing a baseline, automatically inject a fixed concentration of 5-HT (e.g., an EC80 concentration).
-
Continue to record the fluorescence signal to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response elicited by 5-HT in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound as a 5-HT2A receptor antagonist. By employing radioligand binding assays, inositol phosphate accumulation assays, and calcium mobilization assays, researchers can obtain detailed information on its binding affinity and functional potency, thereby facilitating its use in elucidating the complex roles of the 5-HT2 receptor system.
References
Application Notes and Protocols for ICI 169369 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 169369 is a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 2 (5-HT2).[1][2][3] It exhibits competitive antagonism at 5-HT2 receptors and has been shown to be a valuable tool for investigating the physiological and pathological roles of this receptor system.[1][3] Notably, under specific experimental conditions in the presence of other antagonists like methysergide, this compound can also act as an allosteric activator, highlighting a complex mechanism of action. This document provides detailed application notes and protocols for the utilization of this compound in common cell-based assays to characterize its antagonist activity.
Mechanism of Action
This compound primarily acts as a competitive antagonist at 5-HT2 receptors.[1][3] The 5-HT2 receptor family, predominantly the 5-HT2A subtype, is coupled to the Gq/G11 G-protein signaling pathway.[4] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6][7] As an antagonist, this compound blocks the binding of 5-HT or other agonists to the receptor, thereby inhibiting this downstream signaling cascade.
Data Presentation
The following table summarizes the reported binding affinities and potency of this compound for 5-HT receptors.
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| Ki | 5-HT2 | 1.79 x 10⁻⁸ M | Rat Cortex | [1] |
| Ki | 5-HT1 | 1.58 x 10⁻⁶ M | Rat Cortex | [1] |
| pA2 | 5-HT2 | 8.18 ± 0.5 | Rat Caudal Artery | [3] |
Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist.
Signaling Pathway Diagram
The following diagram illustrates the canonical 5-HT2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two common cell-based assays to determine the antagonist activity of this compound at 5-HT2 receptors are the Calcium Flux Assay and the Inositol Monophosphate (IP1) Accumulation Assay.
Calcium Flux Assay
This assay measures the inhibition of agonist-induced intracellular calcium mobilization.
Experimental Workflow Diagram
Protocol:
-
Cell Culture:
-
Seed cells stably or transiently expressing the human 5-HT2A receptor (e.g., CHO-K1, HEK293, or SH-SY5Y cells) into black-walled, clear-bottom 96-well microplates at a density of 10,000-50,000 cells per well.
-
Culture the cells overnight at 37°C in a humidified atmosphere of 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM, Calcium 6) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 1-2 hours at 37°C or as recommended by the dye manufacturer.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of a 5-HT agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
Place the microplate into a fluorescence plate reader equipped with an automated injection system.
-
Initiate the fluorescence reading and, after establishing a stable baseline, inject the 5-HT agonist into the wells.
-
Continue to measure the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence signal for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a control with a saturating concentration of a known 5-HT2A antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of a downstream product of PLC activation, providing a more integrated measure of receptor activity.
Experimental Workflow Diagram
Protocol:
-
Cell Culture:
-
Culture cells expressing the 5-HT2A receptor as described for the calcium flux assay.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of a 5-HT agonist at a concentration that gives a robust IP1 signal (typically EC80).
-
In a stimulation buffer (often containing LiCl to inhibit IP1 degradation), add the this compound dilutions followed by the 5-HT agonist to the cell plate. Include appropriate controls.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells by adding the lysis buffer provided with the IP1 detection kit.
-
Detect the accumulated IP1 using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), according to the manufacturer's protocol. This typically involves adding detection reagents (e.g., an IP1-d2 acceptor and an anti-IP1-cryptate conjugate).
-
Incubate for the recommended time to allow for the immunoassay to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
Calculate the ratio of the fluorescence signals at the two emission wavelengths.
-
Convert the signal ratio to IP1 concentration using a standard curve.
-
Normalize the data and perform a non-linear regression analysis to determine the IC50 of this compound as described for the calcium flux assay.
-
Conclusion
This compound is a valuable pharmacological tool for studying the 5-HT2 receptor system. The provided protocols for calcium flux and IP1 accumulation assays offer robust methods for characterizing the antagonist properties of this compound in a cell-based context. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results. Researchers should always include appropriate controls and optimize assay conditions for their specific cell lines and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of a 5-HT2 receptor antagonist (ICI 169,369) on changes in waking EEG, pupillary responses and state of arousal in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. msudenver.edu [msudenver.edu]
Application Notes and Protocols for ICI 169369 in In Vivo Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 169369 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2 (5-HT2).[1] Its high affinity for the 5-HT2 receptor over the 5-HT1 receptor subtype makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT2 receptor system in various in vivo models.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo research, with a focus on its demonstrated application in a rat model of portal hypertension.
Mechanism of Action
This compound acts as a competitive antagonist at 5-HT2 receptors. This means it binds to the same site as the endogenous ligand, serotonin (5-HT), but does not activate the receptor, thereby blocking the downstream signaling cascade initiated by serotonin. The primary signaling pathway of the 5-HT2A receptor, a key target of this compound, involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to various cellular responses. By blocking this initial binding step, this compound effectively inhibits these downstream effects.
Signaling Pathway
Caption: 5-HT2 Receptor Signaling Pathway and Inhibition by this compound.
In Vivo Applications and Quantitative Data
The primary documented in vivo application of this compound is in a rat model of portal hypertension. Systemic administration of the compound has been shown to significantly reduce portal pressure without affecting systemic arterial pressure.
| In Vivo Model | Species | Compound | Key Findings | Reference |
| Portal Hypertension | Rat | This compound | Systemic administration decreased portal pressure from 13.0 ± 0.4 to 11.3 ± 0.5 mmHg (p < 0.01). | [1] |
| No significant effect on arterial pressure. | [1] |
Experimental Protocols
The following protocols are generalized based on standard practices for in vivo research in rat models of portal hypertension. Specific details regarding the formulation and administration of this compound are not fully available in the cited literature and should be optimized by the investigator.
Portal Hypertensive Rat Model (Portal Vein Ligation)
This protocol describes the surgical procedure to induce pre-hepatic portal hypertension in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, retractors)
-
Suture material (e.g., 3-0 silk)
-
Blunt-tipped needle (e.g., 20-gauge)
-
Stereomicroscope (optional)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently retract the intestines to visualize the portal vein.
-
Carefully dissect the portal vein from the surrounding tissue.
-
Place a 3-0 silk ligature around the portal vein.
-
Place a 20-gauge blunt-tipped needle alongside the portal vein.
-
Tie the ligature snugly around both the portal vein and the needle.
-
Carefully withdraw the needle, leaving a calibrated stenosis of the portal vein.
-
Confirm partial ligation by observing the color change in the liver.
-
Close the abdominal incision in layers.
-
Allow the animals to recover for a designated period (e.g., 7-14 days) to allow for the development of portal hypertension.
Caption: Experimental Workflow for Portal Vein Ligation in Rats.
Administration of this compound
Disclaimer: The following is a generalized protocol. The optimal dosage, formulation, and route of administration for this compound should be determined empirically by the researcher.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or a suitable solvent system)
-
Syringes and needles appropriate for the chosen route of administration
Formulation (Example):
-
Determine the desired concentration of this compound based on the target dose and the volume to be administered.
-
If this compound is not readily soluble in saline, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with saline to the final concentration.
-
Ensure the final concentration of the organic solvent is well-tolerated by the animals.
Administration (Example - Intravenous):
-
Restrain the rat appropriately.
-
For intravenous administration, the tail vein is commonly used.
-
Gently warm the tail to dilate the veins.
-
Insert a needle (e.g., 27-30 gauge) into one of the lateral tail veins.
-
Slowly inject the prepared this compound solution.
-
Monitor the animal for any adverse reactions during and after administration.
Measurement of Portal Pressure
Materials:
-
Anesthetized rat (from Protocol 1)
-
Pressure transducer
-
Catheter (e.g., PE-50 tubing)
-
Data acquisition system
Procedure:
-
Anesthetize the portal hypertensive rat.
-
Perform a laparotomy to expose the portal vein and superior mesenteric vein.
-
Insert a catheter filled with heparinized saline into a branch of the superior mesenteric vein and advance it to the portal vein.
-
Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Allow the pressure reading to stabilize to obtain a baseline portal pressure measurement.
-
Administer this compound (as described in Protocol 2).
-
Continuously record the portal pressure to observe the effect of the compound.
-
Simultaneously, arterial blood pressure can be measured via cannulation of an artery (e.g., carotid or femoral artery) to assess systemic hemodynamic effects.
Conclusion
This compound is a valuable research tool for elucidating the role of the 5-HT2 receptor in various physiological and pathophysiological processes. The provided data and protocols offer a foundation for its application in in vivo models, particularly in the context of portal hypertension. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs while adhering to ethical guidelines for animal research. Further investigation into the in vivo effects of this compound in other models is warranted to expand its research applications.
References
Application Notes and Protocols for ICI 169369 in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ICI 169369, a potent and selective 5-HT2/5-HT1C receptor antagonist, for its use in neuropharmacology research. This document includes its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction
This compound is a quinoline derivative that acts as a competitive antagonist at serotonin 5-HT2 receptors and to a lesser extent at 5-HT1C receptors.[1] Its high affinity and selectivity for the 5-HT2A receptor subtype make it a valuable tool for investigating the physiological and pathological roles of this receptor in the central nervous system. Research applications for this compound span from in vitro receptor binding and functional assays to in vivo studies in animal models and clinical investigations in humans.
Mechanism of Action
This compound is a competitive antagonist of the 5-HT2 receptor.[1][2][3] It also exhibits a more complex interaction with the 5-HT2 receptor system, acting as both a competitive antagonist and an allosteric activator.[4] This dual activity suggests that this compound can compete with serotonin for its binding site while also modulating the receptor's conformation to a more active state, particularly in the presence of other allosteric modulators like methysergide.[4] The primary signaling pathway associated with the 5-HT2A receptor is the Gq/11 pathway, which, upon activation, stimulates phospholipase C (PLC) to produce the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Data Presentation
Quantitative data for this compound from various in vitro and in vivo studies are summarized below for easy comparison.
| Parameter | Value | Receptor/System | Reference |
| Ki | 1.79 x 10⁻⁸ M (17.9 nM) | 5-HT2 Receptor | [1] |
| Ki | 1.58 x 10⁻⁶ M (1580 nM) | 5-HT1 Receptor | [1] |
| pKB | 9.1 | 5-HT2 Receptor (Calf Coronary Artery) | [4] |
| pKB | 8.8 | 5-HT2 Receptor (Rat Tail Artery) | [4] |
| Oral Dose (Human) | 30 mg | Migraine Treatment Study | [8] |
| Oral Dose (Human) | 80 mg and 120 mg | EEG and Pupillary Response Study | [2][3] |
Mandatory Visualizations
Signaling Pathway of 5-HT2A Receptor Antagonism by this compound
Caption: Competitive antagonism of the 5-HT2A receptor by this compound, inhibiting the Gq/11 signaling cascade.
Experimental Workflow for 5-HT2 Receptor Binding Assay
Caption: Workflow for determining the binding affinity of this compound to 5-HT2 receptors.
Logical Relationship of this compound's Allosteric Modulation
Caption: Allosteric modulation of the 5-HT2 receptor by this compound and methysergide.
Experimental Protocols
In Vitro 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Rat frontal cortex homogenate or cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A ligand.
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation:
-
Homogenize rat frontal cortex in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound in assay buffer.
-
For each concentration of this compound, prepare triplicate tubes. Also, prepare triplicate tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
To each tube, add the assay buffer, a fixed concentration of [³H]ketanserin (typically at its Kd concentration), and the corresponding concentration of this compound or unlabeled ligand for non-specific binding.
-
Add the membrane preparation (typically 50-100 µg of protein) to each tube. The final assay volume should be consistent (e.g., 250 µL).
-
-
Incubation:
-
Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isometric Contraction Study in Isolated Arterial Muscle
Objective: To assess the antagonist effect of this compound on 5-HT-induced contractions in arterial smooth muscle.
Materials:
-
Tissue: Calf coronary artery or rat tail artery.
-
Physiological Salt Solution (PSS): (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Instrumentation: Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Isolate the artery and place it in cold PSS.
-
Carefully remove the endothelium by gently rubbing the intimal surface.
-
Cut the artery into rings of approximately 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in organ baths containing PSS maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Connect the rings to isometric force transducers.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with PSS changes every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to check the viability of the tissue.
-
Wash the tissues and allow them to return to baseline.
-
Construct a cumulative concentration-response curve to 5-HT.
-
Wash the tissues and allow them to recover.
-
Incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
In the presence of this compound, construct a second cumulative concentration-response curve to 5-HT.
-
Repeat this procedure with increasing concentrations of this compound.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximal response to 5-HT against the logarithm of the 5-HT concentration.
-
Determine the EC50 values for 5-HT in the absence and presence of different concentrations of this compound.
-
Construct a Schild plot to determine the pA2 value, which is a measure of the antagonist's affinity.
-
Electroencephalography (EEG) Study in Human Volunteers
Objective: To evaluate the central effects of this compound on brain electrical activity.
Materials:
-
Subjects: Healthy human volunteers.
-
Drug: this compound (oral doses, e.g., 80 mg and 120 mg) and placebo.
-
Instrumentation: EEG recording system with scalp electrodes placed according to the 10-20 international system.
Procedure:
-
Study Design:
-
A double-blind, placebo-controlled, crossover design is recommended. Each subject receives this compound and placebo on separate occasions, with a washout period in between.
-
-
Subject Preparation:
-
Subjects should refrain from consuming caffeine, alcohol, and other CNS-active substances for a specified period before the study.
-
Attach scalp electrodes using a conductive paste.
-
-
EEG Recording:
-
Record a baseline EEG before drug administration.
-
Administer the oral dose of this compound or placebo.
-
Record EEG at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Recordings should be made under standardized conditions (e.g., eyes closed, relaxed state).
-
-
Data Analysis:
-
Perform a quantitative analysis of the EEG data.
-
Use Fast Fourier Transform (FFT) to analyze the power spectrum of different frequency bands (e.g., delta, theta, alpha, beta).
-
Compare the changes in EEG power spectra after this compound administration with those after placebo administration.
-
Statistical analysis (e.g., ANOVA) should be used to determine the significance of any observed changes.
-
In Vivo Microdialysis in Rodents
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.
Materials:
-
Animals: Rats or mice.
-
Drug: this compound.
-
Instrumentation: Stereotaxic apparatus, microdialysis probes, infusion pump, fraction collector.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Allow the animal to recover from surgery for a few days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a specified period.
-
Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).
-
Continue to collect dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the dialysate samples for the concentration of neurotransmitters of interest (e.g., dopamine, serotonin) using HPLC.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels after this compound administration to a vehicle control group.
-
Use appropriate statistical tests to determine the significance of the findings.
-
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inositol trisphosphate and diacylglycerol as intracellular second messengers in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. 5-HT2A_receptor [bionity.com]
Application Notes and Protocols for ICI 169369 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 169369 is a potent and selective competitive antagonist of the 5-hydroxytryptamine receptor 2 (5-HT2).[1][2] Understanding its mechanism of action and proper handling are crucial for reproducible and accurate experimental outcomes. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₂S[3] |
| Molecular Weight | 308.44 g/mol [3] |
| Appearance | Solid (form may vary) |
| Purity | >98% (recommended for research applications) |
Recommended Solvents and Solubility
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 308.44 g/mol x 1000 mg/g
-
Mass (mg) = 3.0844 mg
-
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out approximately 3.08 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolving the compound:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For an exact 10 mM solution, calculate the volume based on the actual weight:
-
Volume (mL) = [Mass (mg) / 308.44 ( g/mol )] / 10 (mmol/L)
-
-
Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Sterilization (Optional but Recommended):
-
If the application requires a sterile stock solution, filter the solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This is particularly important for cell culture experiments.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect from light.
-
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
Example: Preparing a 10 µM working solution in cell culture medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your desired cell culture medium.
-
For 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
Apply the working solution to your experimental system immediately. Do not store diluted aqueous solutions for extended periods.
Signaling Pathway
This compound acts as an antagonist at the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Upon activation by its endogenous ligand serotonin (5-HT), the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: 5-HT2A receptor signaling cascade and the antagonistic action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in an in vitro experiment.
Caption: A generalized workflow for the preparation and use of this compound in research.
References
Application Notes and Protocols for ICI 169369 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These application notes and protocols are for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals and under an approved animal use protocol.
Introduction
ICI 169369 is a potent and selective 5-hydroxytryptamine receptor 2 (5-HT2) antagonist.[1][2] It exhibits high affinity for 5-HT2A receptors, which are a subtype of serotonin receptors widely distributed in the central nervous system and peripheral tissues. The antagonism of 5-HT2A receptors is a mechanism of action for several therapeutic drugs, particularly in the domain of neuropsychiatry. This document provides a detailed guide for the dosage and administration of this compound in preclinical animal studies, based on available scientific literature and general principles of laboratory animal pharmacology.
It is critical to note that specific in vivo dosage and administration protocols for this compound are not extensively documented in publicly available literature. The information provided herein is based on data from in vitro studies, dosages of other 5-HT2 receptor antagonists used in similar animal models, and general guidelines for parenteral and oral administration in rodents. Therefore, initial dose-range finding studies are essential to determine the optimal and safe dosage for any specific experimental paradigm.
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound acts as a competitive antagonist at 5-HT2A receptors.[1][2] In doing so, it blocks the binding of the endogenous neurotransmitter serotonin (5-HT) to these receptors. The activation of 5-HT2A receptors, which are G-protein coupled receptors (GPCRs) of the Gq/11 family, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this cascade, this compound can modulate a variety of physiological and pathological processes.
References
Application Notes and Protocols for ICI 169369: A Selective 5-HT2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 169369 is a potent and selective competitive antagonist of the 5-HT2 receptor, with a significantly higher affinity for the 5-HT2 subtype over the 5-HT1 subtype.[1][2] Its utility in characterizing 5-HT2 receptor-mediated physiological and pathological processes has been demonstrated in numerous in vitro and in vivo studies.[1][3][4] This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in utilizing this compound for the effective blockade of 5-HT2 receptor-mediated responses.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and in vivo efficacy.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| 5-HT2 | Rat Cortex | [3H]Ketanserin | 17.9 | [1][2] |
| 5-HT1 | Rat Cortex | [3H]5-HT | 1580 | [1][2] |
Table 2: Functional Potency of this compound
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Rabbit Aorta | 5-HT | pA2 | 8.18 ± 0.5 | [1][3] |
| Pig Coronary Artery | 5-HT | - | Competitive Antagonist | [1][3] |
| Rat Caudal Artery | 5-HT | pA2 | 8.18 ± 0.5 | [1][3] |
| Calf Coronary Artery | 5-HT | pKB | 9.1 | [5] |
| Rat Tail Artery | 5-HT | pKB | 8.8 | [5] |
Table 3: In Vivo Efficacy of this compound in Humans
| Dose (Oral) | Measurement | Effect | Time Point | Reference |
| 80 mg | Resting Pupil Diameter | ~30% decrease | 3 and 5 hours post-dose | [4] |
| 120 mg | Resting Pupil Diameter | ~30% decrease | 3 and 5 hours post-dose | [4] |
| 120 mg | Light Constricted Pupil Diameter | ~50% decrease | 5 hours post-dose | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively binding to the 5-HT2 receptor, thereby preventing the binding of the endogenous agonist, serotonin (5-HT). The 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/G11 pathway.[6][7] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[6][7]
By occupying the 5-HT binding site, this compound prevents the initiation of this signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for characterizing 5-HT2 receptor antagonists.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2 receptor.
Materials:
-
Rat cortical tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA
-
Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol)
-
Non-specific binding agent: Mianserin (10 µM) or unlabeled 5-HT (10 µM)
-
This compound stock solution and serial dilutions
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 40,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding agent (for non-specific binding) or 50 µL of varying concentrations of this compound.
-
50 µL of [3H]Ketanserin (final concentration ~0.5-1.0 nM).
-
100 µL of the membrane preparation.
-
-
Incubate at 37°C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to block 5-HT-induced IP accumulation, a downstream effect of 5-HT2 receptor activation.
Materials:
-
Cell line expressing 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Inositol-free medium
-
[3H]myo-inositol
-
Stimulation Buffer: Krebs-bicarbonate buffer containing 10 mM LiCl
-
5-HT stock solution and serial dilutions
-
This compound stock solution and serial dilutions
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in 24-well plates and grow to near confluency.
-
Wash the cells with inositol-free medium.
-
Label the cells by incubating with [3H]myo-inositol (0.5 µCi/mL) in inositol-free medium for 18-24 hours.
-
-
Antagonist and Agonist Stimulation:
-
Wash the labeled cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of 5-HT (typically at its EC80) for 30-60 minutes at 37°C.
-
-
Extraction and Separation of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold 10% trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Collect the supernatant and wash the TCA with water-saturated diethyl ether.
-
Apply the aqueous phase to a Dowex AG1-X8 column.
-
Wash the column with water and then with 60 mM ammonium formate/5 mM sodium tetraborate to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
-
Quantification and Data Analysis:
-
Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Construct a dose-response curve for this compound's inhibition of the 5-HT response.
-
Calculate the IC50 value for this compound.
-
To determine the pA2 value, perform the assay with a full dose-response curve of 5-HT in the presence of at least three different concentrations of this compound. Construct a Schild plot (log(dose ratio - 1) vs. log[this compound]) to determine the pA2.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of 5-HT2 receptors in various biological systems. Its high selectivity and potent competitive antagonism make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the downstream effects of 5-HT2 receptor blockade. The data and protocols provided herein offer a comprehensive resource for researchers to effectively utilize this compound in their experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro studies with ICI 169,369, a chemically novel 5-HT antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of a 5-HT2 receptor antagonist (ICI 169,369) on changes in waking EEG, pupillary responses and state of arousal in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI 169,369 is both a competitive antagonist and an allosteric activator of the arterial 5-hydroxytryptamine2 receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msudenver.edu [msudenver.edu]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: ICI 169369 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 169369 is a potent and selective competitive antagonist of the 5-hydroxytryptamine (5-HT) receptor, with a notably higher affinity for the 5-HT2 subtype over the 5-HT1 subtype.[1] Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT2 receptor system. These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to determine its binding affinity and selectivity. The information herein is designed to guide researchers in setting up and executing robust and reproducible experiments.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity and antagonist potency.
Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptor Subtypes
| Receptor Subtype | Tissue Source | Radioligand | Ki (nM) |
| 5-HT2 | Rat Cortex | [³H]Ketanserin | 17.9 |
| 5-HT1 | Rat Cortex | [³H]5-HT | 1580 |
Data sourced from in vitro studies on rat cortex membranes.[1]
Table 2: Antagonist Potency (pA2) of this compound
| Tissue Preparation | Agonist | pA2 Value |
| Rat Caudal Artery | 5-HT | 8.18 ± 0.5 |
The pA2 value is a measure of the potency of a competitive antagonist.[1]
Table 3: Selectivity Profile of this compound
| Receptor/Site | Activity | Concentration Tested |
| 5-HT3 | Inactive | > 10⁻⁶ M |
| α1-adrenergic | Inactive | 10⁻⁶ M or 10⁻⁵ M |
| α2-adrenergic | Inactive | 10⁻⁶ M or 10⁻⁵ M |
| β1-adrenergic | Inactive | 10⁻⁶ M or 10⁻⁵ M |
| β2-adrenergic | Inactive | 10⁻⁶ M or 10⁻⁵ M |
| H1 (Histamine) | Inactive | 10⁻⁶ M or 10⁻⁵ M |
| H2 (Histamine) | Inactive | 10⁻⁶ M or 10⁻⁵ M |
| Muscarinic | Inactive | 10⁻⁶ M or 10⁻⁵ M |
This compound shows a high degree of selectivity for the 5-HT2 receptor, with minimal to no activity at other common receptor types at the tested concentrations.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2 Receptor Affinity
This protocol details a competitive binding assay to determine the inhibition constant (Ki) of this compound for the 5-HT2 receptor using [³H]ketanserin as the radioligand.
Materials:
-
Tissue Preparation: Rat cortical membranes (or a cell line stably expressing the human 5-HT2A receptor).
-
Radioligand: [³H]Ketanserin.
-
Competitor: this compound.
-
Non-specific Binding Control: Unlabeled ketanserin or another high-affinity 5-HT2 antagonist (e.g., spiperone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus (cell harvester).
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL. Determine the exact protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 100 µL of membrane preparation, 50 µL of [³H]ketanserin (at a final concentration close to its Kd, e.g., 0.5-2 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane preparation, 50 µL of [³H]ketanserin, and 50 µL of a high concentration of unlabeled ketanserin (e.g., 1-10 µM).
-
Competition Binding: 100 µL of membrane preparation, 50 µL of [³H]ketanserin, and 50 µL of each dilution of this compound.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 5 mL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]ketanserin) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]ketanserin).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
5-HT2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This compound acts as an antagonist at this receptor, blocking the initiation of this cascade by serotonin.
Caption: 5-HT2A Receptor Gαq Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
The diagram below outlines the key steps in the competitive radioligand binding assay described in Protocol 1.
Caption: Workflow for this compound Competitive Binding Assay.
References
Application Notes and Protocols: ICI 169,369 in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI 169,369 is a potent and selective competitive antagonist of the 5-hydroxytryptamine receptor 2 (5-HT2).[1] Its utility in smooth muscle contraction studies lies in its ability to specifically block the contractile effects of serotonin (5-HT) and other 5-HT2 receptor agonists. This allows for the elucidation of the role of the 5-HT2 receptor system in various smooth muscle tissues and the screening of potential therapeutic agents targeting this pathway. These application notes provide an overview of the use of ICI 169,369, including its mechanism of action, quantitative data for 5-HT2 antagonists, and detailed experimental protocols for in vitro smooth muscle contraction studies.
Mechanism of Action
ICI 169,369, with the chemical name 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, exerts its effects by competitively binding to 5-HT2 receptors on smooth muscle cells. The 5-HT2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like serotonin, initiates a well-defined signaling cascade. This pathway is pivotal in mediating smooth muscle contraction in various tissues, including arteries, trachea, and uterus.
The activation of the 5-HT2A receptor, the primary subtype involved in smooth muscle contraction, leads to the coupling with the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. Simultaneously, DAG activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the sensitization of the contractile apparatus to Ca2+.
By competitively blocking the 5-HT2 receptor, ICI 169,369 prevents the binding of serotonin and other agonists, thereby inhibiting this entire signaling cascade and preventing or reversing smooth muscle contraction induced by 5-HT2 receptor activation.
Signaling Pathway of 5-HT2A Receptor-Mediated Smooth Muscle Contraction
Data Presentation: Antagonist Affinities at 5-HT2A Receptors
The following table summarizes the antagonist potencies (pKB or pA2 values) of ICI 169,369 and other common 5-HT2A antagonists in various smooth muscle preparations. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKB is a similar measure of antagonist affinity. Higher values indicate greater antagonist potency. Due to the limited availability of published data for ICI 169,369 across multiple tissues, values for the well-characterized 5-HT2A antagonist ketanserin are included for comparative purposes.
| Antagonist | Preparation | Agonist | pKB / pA2 Value | Reference |
| ICI 169,369 | Calf Coronary Artery | 5-HT | 9.1 (pKB) | [1] |
| ICI 169,369 | Rat Tail Artery | 5-HT | 8.8 (pKB) | [1] |
| Ketanserin | Porcine Proximal Stomach | α-Methyl-5-HT | 8.23 (pKB) | [2] |
| Ketanserin | Canine Proximal Stomach | 5-HT | 8.75 (pKB) | [3] |
| Ketanserin | Human Uterine Artery | α-Methyl-5-HT | - | [4] |
| Ketanserin | Pregnant Human Myometrium | α-Methyl-5-HT | 8.47 (pKB) | [5] |
| Ketanserin | Guinea Pig Trachea | 5-HT | 9.6 (pKB) | [6] |
| Ketanserin | Calf Trachea | 5-HT | 9.5 (pKB) | [6] |
Experimental Protocols
Protocol 1: Isolated Tissue Bath for Smooth Muscle Contraction
This protocol describes the general procedure for studying the effects of ICI 169,369 on agonist-induced contractions of isolated smooth muscle tissues, such as arterial rings, tracheal strips, or uterine strips, using an organ bath system.
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Agonist (e.g., Serotonin, Phenylephrine)
-
ICI 169,369
-
Solvent for ICI 169,369 (e.g., DMSO)
-
Isolated organ bath system with force transducer and data acquisition software
-
Dissection tools (scissors, forceps)
-
Suture thread
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Prepare tissue segments of appropriate size (e.g., 2-3 mm rings for arteries, 1 cm strips for trachea).
-
Tie suture threads to both ends of the tissue preparation.
-
-
Mounting the Tissue:
-
Mount the tissue in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
-
Equilibration and Tensioning:
-
Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.
-
Gradually apply a resting tension to the tissue. The optimal tension depends on the tissue type (e.g., 1-2 g for rat aorta).
-
-
Viability Check:
-
After equilibration, assess the viability and contractility of the tissue by challenging it with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).
-
Wash the tissue thoroughly to return to baseline tension.
-
-
Antagonist Incubation:
-
Add the desired concentration of ICI 169,369 (or its vehicle as a control) to the organ bath.
-
Incubate the tissue with the antagonist for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding to reach equilibrium.
-
-
Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for the agonist (e.g., serotonin).
-
Start with a low concentration of the agonist and incrementally increase the concentration in the bath, allowing the contractile response to stabilize at each step.
-
Record the contractile force at each agonist concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the control (vehicle-treated) tissues.
-
Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of ICI 169,369.
-
Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response).
-
Perform a Schild analysis to calculate the pA2 value for ICI 169,369, which provides a quantitative measure of its antagonist potency.
-
Experimental Workflow for Organ Bath Study
Conclusion
ICI 169,369 is a valuable pharmacological tool for investigating the role of 5-HT2 receptors in smooth muscle physiology and pathophysiology. Its high potency and selectivity make it an excellent choice for in vitro studies aimed at characterizing the contractile responses of various smooth muscle tissues to serotonergic stimulation. The protocols and data presented here provide a foundation for researchers to effectively utilize ICI 169,369 in their studies of smooth muscle contraction.
References
- 1. 5-HT2A, 5-HT1B/D, 5HT3 and 5-HT7 receptors as mediators of serotonin-induced direct contractile response of bovine airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smooth muscle 5-HT2A receptors mediating contraction of porcine isolated proximal stomach strips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the 5-HT receptors mediating contraction and relaxation of canine isolated proximal stomach smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxytryptamine contracts human uterine artery smooth muscle predominantly via 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of serotonin receptors in pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric properties of 5-HT2 receptors in tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ICI 169369 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of ICI 169369 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 2 (5-HT2).[1] It exhibits high affinity for the 5-HT2A receptor and functions as a competitive antagonist.[1][2] Interestingly, under certain experimental conditions, it can also act as an allosteric activator, restoring the maximal effects of 5-HT that have been depressed by other antagonists.[2]
Q2: What is the primary signaling pathway activated by the 5-HT2A receptor?
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. Upon agonist binding, this pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium concentration is a key downstream event that can be measured to assess receptor activation.
Q3: What is a good starting concentration range for this compound in in vitro experiments?
Based on studies in isolated arterial muscle, a broad concentration range of 1 nM to 3000 nM has been explored.[2] A more specific range of 100 nM to 300 nM was shown to be effective in restoring 5-HT's maximal effects in the presence of another antagonist.[2] For initial experiments in cell lines, it is recommended to perform a concentration-response curve starting from a low nanomolar range (e.g., 1 nM) up to a micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How should I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock solution can be prepared and then serially diluted in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause toxicity (typically <0.1-0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: What is the pA2 value and how is it relevant for this compound?
The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. For this compound, a pA2 value of 8.18 has been reported in rat caudal artery, which is comparable to the well-known 5-HT2A antagonist ketanserin.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration is too low.- The cell line does not express a functional 5-HT2A receptor.- The agonist concentration is too high.- Inactive compound. | - Perform a wider concentration-response curve (e.g., 1 nM to 10 µM).- Verify 5-HT2A receptor expression in your cell line using techniques like RT-PCR, Western blot, or radioligand binding.- Optimize the agonist concentration to be near its EC50 value.- Ensure the compound has been stored correctly and is not degraded. |
| High background signal or cell toxicity | - The concentration of this compound is too high.- The final DMSO concentration is toxic to the cells.- The compound has precipitated out of solution. | - Lower the concentration range of this compound used.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%).- Visually inspect the prepared solutions for any precipitates. If necessary, gently warm the stock solution before dilution. |
| Inconsistent or variable results | - Inconsistent cell seeding density.- Variability in incubation times.- Pipetting errors. | - Ensure a uniform cell monolayer by proper cell counting and seeding.- Standardize all incubation times for agonist and antagonist treatments.- Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions. |
| Low signal in calcium mobilization assay | - Low expression of 5-HT2A receptors.- Suboptimal dye loading.- Phototoxicity or photobleaching. | - Consider using a cell line with higher endogenous or transfected 5-HT2A receptor expression.- Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time and temperature.- Reduce the exposure time and intensity of the excitation light on your fluorescence plate reader. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound from literature.
| Parameter | Value | Tissue/System |
| Ki (5-HT2) | 1.79 x 10⁻⁸ M (17.9 nM) | Rat Cortex |
| Ki (5-HT1) | 1.58 x 10⁻⁶ M (1580 nM) | Rat Cortex |
| pA2 | 8.18 ± 0.5 | Rat Caudal Artery |
| pKB (Coronary Artery) | 9.1 | Calf Coronary Artery |
| pKB (Tail Artery) | 8.8 | Rat Tail Artery |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Intracellular Calcium Mobilization Assay using Fluo-4 AM
This protocol is a general guideline for measuring 5-HT2A receptor-mediated calcium mobilization in a 96-well format. Optimization for specific cell lines and equipment is recommended.
-
Cell Preparation:
-
Seed cells (e.g., HEK293 or CHO cells stably expressing the human 5-HT2A receptor) into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM.
-
Carefully remove the growth medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.
-
Add 100 µL of assay buffer to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer at 2X the final desired concentration.
-
Prepare the 5-HT (agonist) solution in the assay buffer at a concentration that will give a submaximal response (e.g., EC80).
-
Place the cell plate into a fluorescence microplate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths for Fluo-4 (typically ~494 nm and ~516 nm, respectively).
-
Record a stable baseline fluorescence for each well.
-
Add 100 µL of the 2X this compound dilutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
After the antagonist incubation, add a bolus of the 5-HT agonist solution to all wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence.
-
Plot the ΔF against the log concentration of this compound to generate an inhibition curve and determine the IC50 value.
-
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for a Calcium Mobilization Assay.
Caption: A Basic Troubleshooting Decision Tree for In Vitro Experiments.
References
ICI 169369 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of ICI 169369, alongside troubleshooting for common experimental issues that may arise due to improper handling. Given the limited publicly available stability data specific to this compound, the following recommendations are based on general best practices for quinoline derivatives and light-sensitive research chemicals.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
Q2: How should I prepare and store solutions of this compound?
For solution storage, it is recommended to prepare stock solutions in a suitable anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For working solutions, it is best to prepare them fresh for each experiment. If short-term storage of a working solution is necessary, store it at 2-8°C for no longer than 24 hours, protected from light.
Q3: Is this compound sensitive to light?
Quinoline and its derivatives are often sensitive to light and can change color upon exposure.[4] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[2][5][6]
Q4: What are the potential signs of degradation of this compound?
Visible signs of degradation can include a change in color of the solid compound (e.g., from off-white to yellow or brown) or the appearance of precipitates in solutions.[4] A decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) are also indicators of potential degradation.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability and handling of this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results | Degradation of this compound due to improper storage. | - Prepare fresh solutions from a new aliquot of the stock solution. - If the problem persists, use a fresh vial of the solid compound. - Verify the storage conditions of your stock. |
| Repeated freeze-thaw cycles of the stock solution. | - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Visible color change in the solid compound or solution | Exposure to light and/or air. | - Discard the discolored compound/solution as it may be degraded. - Ensure all containers are tightly sealed and protected from light.[2][5][6] |
| Precipitate formation in a stored solution | Poor solubility or degradation of the compound. | - Gently warm and vortex the solution to try and redissolve the precipitate. - If the precipitate does not dissolve, it is likely a degradation product, and the solution should be discarded. - Consider preparing fresh solutions in a different solvent if solubility is an issue. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Degradation of this compound. | - Compare the chromatogram of the suspect solution with that of a freshly prepared solution. - If new peaks are present, this indicates the presence of degradation products. |
Storage Condition Summary
| Form | Storage Temperature | Protection | Notes |
| Solid | -20°C (Long-term) Room Temperature (Short-term) | Tightly sealed container, protect from light and moisture.[1][2] | For long-term stability, colder temperatures are generally preferred for research compounds. |
| Stock Solution (e.g., in DMSO) | -20°C or -80°C | Tightly sealed, light-protected, single-use aliquots. | Avoid repeated freeze-thaw cycles. |
| Working Solution (Aqueous buffer) | 2-8°C | Protected from light. | Prepare fresh for each experiment. If necessary, store for no more than 24 hours. |
Experimental Protocols
As no specific experimental protocols for stability testing of this compound were found, a general workflow for assessing the stability of a research compound is provided below.
General Protocol for Assessing Solution Stability by HPLC:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO) at a known concentration.
-
Preparation of Working Solutions: Dilute the stock solution to the desired final concentration in the aqueous buffer or media to be used in the experiment.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared working solution by a validated stability-indicating HPLC method. This will serve as the baseline.
-
Storage: Store aliquots of the working solution under the desired test conditions (e.g., 2-8°C protected from light, room temperature exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Calculate the percentage of the compound remaining at each time point.
Visualizations
Caption: Troubleshooting workflow for stability-related issues.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. camlab.co.uk [camlab.co.uk]
- 6. Storing light sensitive materials in the lab – LabHomepage [labhomepage.com]
avoiding off-target effects of ICI 169369
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and understand potential off-target effects of ICI 169,369.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ICI 169,369?
ICI 169,369 is a potent and selective antagonist of the 5-HT2 receptor.[1] It also exhibits a complex interaction with the receptor, acting as a competitive antagonist and an allosteric activator.[2] This dual activity means that while it blocks the action of serotonin (5-HT) at the receptor's primary binding site, it can also modulate the receptor's activity through a secondary (allosteric) site.
Q2: What are the known off-target receptors for ICI 169,369?
Studies have shown that ICI 169,369 is highly selective for the 5-HT2 receptor. It has a significantly lower affinity for 5-HT1 receptors.[1] Importantly, it has been demonstrated to be inactive at several other common off-target receptors at concentrations up to 10 µM, including:[1]
-
Adrenergic Receptors: alpha-1, alpha-2, beta-1, beta-2
-
Histamine Receptors: H1, H2
-
Muscarinic Receptors
Q3: How can I be sure my experimental results are due to 5-HT2 receptor antagonism and not off-target effects?
To ensure that the observed effects are specific to 5-HT2 receptor antagonism, consider the following:
-
Dose-Response Curve: Generate a dose-response curve for ICI 169,369 in your experimental model. The effect should be observed at concentrations consistent with its high affinity for the 5-HT2 receptor.
-
Rescue Experiments: Attempt to "rescue" the phenotype by co-administration of a 5-HT2 receptor agonist.
-
Off-Target Controls: In critical experiments, include control assays for high-risk off-target receptors (even those with low affinity) to rule out their involvement.
Q4: What is the difference between competitive antagonism and allosteric activation?
-
Competitive Antagonism: ICI 169,369 binds to the same site on the 5-HT2 receptor as the endogenous ligand, serotonin (5-HT), thereby directly blocking 5-HT from binding and activating the receptor.[2]
-
Allosteric Activation: ICI 169,369 can also bind to a different site on the receptor (an allosteric site). This binding can change the receptor's shape in a way that enhances the effects of other molecules that bind to the primary site.[2] Understanding this dual activity is crucial for interpreting experimental data.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected antagonist effect. | Allosteric Activation: The allosteric activating properties of ICI 169,369 might be counteracting its competitive antagonist effects under your specific experimental conditions. | 1. Vary Agonist Concentration: Test the effect of ICI 169,369 against a range of 5-HT concentrations. 2. Use a Different Antagonist: Compare the effects with a purely competitive 5-HT2 antagonist. |
| Unexpected cellular response not typical of 5-HT2 antagonism. | Off-Target Effect: While highly selective, at very high concentrations, ICI 169,369 could potentially interact with lower-affinity off-target receptors. | 1. Confirm Concentration: Double-check your calculations and the final concentration of ICI 169,369 in your assay. 2. Perform Off-Target Screening: Use a radioligand binding assay or a functional assay to test for activity at common off-target receptors (see Experimental Protocols). |
| High background signal in binding assays. | Non-Specific Binding: The compound may be sticking to cellular membranes or other proteins in a non-specific manner. | 1. Optimize Assay Conditions: Adjust buffer composition, ionic strength, and temperature. 2. Include Non-Specific Binding Control: Use a large excess of a non-labeled ligand to determine the level of non-specific binding. |
Quantitative Data: Selectivity Profile of ICI 169,369
| Receptor | Binding Affinity (Ki) / Activity | Reference |
| 5-HT2 Receptor | 1.79 x 10⁻⁸ M (Ki) | [1] |
| 5-HT1 Receptor | 1.58 x 10⁻⁶ M (Ki) | [1] |
| Alpha-1 Adrenergic Receptor | Inactive at 10⁻⁵ M | [1] |
| Alpha-2 Adrenergic Receptor | Inactive at 10⁻⁵ M | [1] |
| Beta-1 Adrenergic Receptor | Inactive at 10⁻⁵ M | [1] |
| Beta-2 Adrenergic Receptor | Inactive at 10⁻⁵ M | [1] |
| H1 Histamine Receptor | Inactive at 10⁻⁵ M | [1] |
| H2 Histamine Receptor | Inactive at 10⁻⁵ M | [1] |
| Muscarinic Receptor | Inactive at 10⁻⁵ M | [1] |
| 5-HT3 Receptor | Inactive at > 10⁻⁶ M | [1] |
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol is a generalized method to assess the binding affinity of ICI 169,369 to a potential off-target G-protein coupled receptor (GPCR).
Objective: To determine the binding affinity (Ki) of ICI 169,369 for a specific off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the receptor of interest (e.g., [³H]-prazosin for alpha-1 adrenergic receptors).
-
ICI 169,369.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of ICI 169,369.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the various concentrations of ICI 169,369.
-
Equilibrium: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of ICI 169,369 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This protocol provides a general method to assess whether ICI 169,369 has an antagonist effect at a Gq-coupled off-target receptor.
Objective: To determine if ICI 169,369 can inhibit the agonist-induced calcium mobilization mediated by a specific off-target receptor.
Materials:
-
A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells expressing the H1 histamine receptor).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A specific agonist for the receptor of interest (e.g., histamine for the H1 receptor).
-
ICI 169,369.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubation: Wash the cells and pre-incubate with various concentrations of ICI 169,369 for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject a fixed concentration of the agonist and continue to measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Determine the extent to which ICI 169,369 inhibits the agonist-induced calcium response. Calculate the IC50 value for ICI 169,369.
Visualizations
Caption: Dual mechanism of this compound at the 5-HT2A receptor.
References
ICI 169369 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT2 receptor antagonist, ICI 169369.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective 5-HT2 receptor antagonist.[1] It exhibits a complex mechanism of action, acting as both a competitive antagonist and an allosteric activator at the 5-HT2 receptor.[2] This dual activity can contribute to experimental variability and should be considered when designing and interpreting experiments.
Q2: Why am I seeing variable results in my functional assays with this compound?
Several factors can contribute to variability in functional assays:
-
Dual Mechanism of Action: The compound's ability to act as both a competitive antagonist and an allosteric activator can lead to complex dose-response curves and results that are highly dependent on the specific experimental conditions, such as the agonist concentration used.[2]
-
Tissue-Specific Differences: The potency of this compound can vary between different tissues and species. For example, reported pA2 and pKB values differ between rat caudal artery and calf coronary artery.[1][2]
-
Experimental Conditions: Variations in buffer composition, temperature, incubation times, and cell passage number can all impact the reproducibility of your results.
-
Ligand Stability: Ensure the stability of your this compound stock solution and working dilutions. Improper storage can lead to degradation and loss of potency.
Q3: How should I determine the potency of this compound in my experimental system?
A Schild analysis is the recommended method for determining the pA2 value, which is a measure of the potency of a competitive antagonist.[3][4][5][6][7][8][9] This involves generating agonist concentration-response curves in the presence of increasing concentrations of this compound.
Q4: What are the key signaling pathways activated by the 5-HT2 receptor?
The 5-HT2A receptor, the primary target of this compound, is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).
Troubleshooting Guides
Issue 1: High Variability in IC50/pA2/pKB Values
| Potential Cause | Troubleshooting Step |
| Inconsistent Agonist Concentration | In functional antagonism assays, the calculated IC50 value of an antagonist is dependent on the concentration of the agonist used. Ensure you are using a consistent and appropriate agonist concentration (e.g., EC50 or EC80) across all experiments. |
| Assay Conditions Not Optimized | Optimize and standardize all assay parameters, including cell density, incubation time, temperature, and buffer components. |
| Cell Line Instability | High passage numbers of cell lines can lead to phenotypic drift and altered receptor expression. Use low-passage cells and regularly check for consistent receptor expression levels. |
| Reagent Quality and Preparation | Use high-purity this compound. Prepare fresh stock solutions and working dilutions for each experiment to avoid degradation. |
| Complex Mechanism of Action | The dual competitive and allosteric effects of this compound can lead to non-ideal dose-response curves. Consider using advanced pharmacological models to analyze your data. |
Issue 2: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Step |
| Lack of a Standardized Protocol | Develop and strictly adhere to a detailed standard operating procedure (SOP) for all experiments. |
| Operator Variability | Ensure all users are trained on the same protocol and techniques. Minimize variability in pipetting and timing. |
| Instrument Performance | Regularly calibrate and maintain all laboratory equipment, such as plate readers and liquid handlers. |
| Data Analysis Methods | Use a consistent and appropriate method for data analysis. For Schild analysis, ensure the slope of the Schild plot is not significantly different from unity for a competitive antagonist. |
Quantitative Data Summary
The following table summarizes reported binding affinity and potency values for this compound from different studies. This highlights the potential for variability depending on the experimental system.
| Parameter | Value | Species | Tissue/System | Reference |
| pKB | 9.1 | Calf | Coronary Artery | [2] |
| pKB | 8.8 | Rat | Tail Artery | [2] |
| pA2 | 8.18 ± 0.5 | Rat | Caudal Artery | [1] |
| Ki (5-HT2) | 1.79 x 10⁻⁸ M | Rat | Cortex | [1] |
| Ki (5-HT1) | 1.58 x 10⁻⁶ M | Rat | Cortex | [1] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a representative method for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[³H]-Ketanserin (Radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Ketanserin (at a concentration near its Kd), and 50 µL of membrane suspension.
-
Non-specific Binding (NSB): 25 µL of a high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin), 25 µL of [³H]-Ketanserin, and 50 µL of membrane suspension.
-
Displacement: 25 µL of varying concentrations of this compound, 25 µL of [³H]-Ketanserin, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Mobilization)
This protocol describes a method to determine the functional potency (pA2) of this compound by measuring its ability to inhibit agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
5-HT (Agonist)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add varying concentrations of 5-HT to the wells and measure the change in fluorescence intensity over time.
-
Data Analysis:
-
Generate concentration-response curves for 5-HT in the absence and presence of each concentration of this compound.
-
Determine the EC50 of 5-HT for each curve.
-
Calculate the dose ratio (DR) for each concentration of this compound: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) versus the log of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. The slope should be close to 1 for competitive antagonism.
-
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Schild Analysis.
References
- 1. In vitro studies with ICI 169,369, a chemically novel 5-HT antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 169,369 is both a competitive antagonist and an allosteric activator of the arterial 5-hydroxytryptamine2 receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pa2 determination | PPTX [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
troubleshooting unexpected results with ICI 169369
Welcome to the technical support center for ICI 169,369. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ICI 169,369?
A1: ICI 169,369 is a potent and selective antagonist of the 5-hydroxytryptamine-2 (5-HT2) receptor.[1] However, a critical aspect of its function is its dual role as both a competitive antagonist and an allosteric activator of the arterial 5-HT2 receptor system.[2] This means it can compete with 5-HT for the receptor binding site while also modulating the receptor's activity at a different site.
Q2: What are the expected in-vivo effects of ICI 169,369 in human subjects?
A2: In studies with human volunteers, oral administration of ICI 169,369 has been shown to affect the power spectrum of waking EEG and dark-adapted pupil responses.[1] Researchers should consider these potential systemic effects when designing and interpreting in-vivo experiments.
Q3: Where can I find detailed experimental protocols for using ICI 169,369?
A3: While specific, detailed protocols can vary between laboratories and experimental systems, we provide a general protocol for an in-vitro cell-based assay in the "Experimental Protocols" section below. This can be adapted to your specific needs.
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effects at High Concentrations
Question: I'm using ICI 169,369 as a 5-HT2 receptor antagonist, but at high concentrations, I'm observing a response similar to a 5-HT agonist. Why is this happening?
Answer: This paradoxical effect can be explained by the dual mechanism of action of ICI 169,369. While it acts as a competitive antagonist at the 5-HT binding site, it can also function as an allosteric activator at a separate site on the 5-HT2 receptor.[2] At high concentrations, the allosteric activation may become more pronounced, leading to receptor activation even in the absence of 5-HT.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve for ICI 169,369 alone to determine the concentration at which agonist-like effects appear in your system.
-
Co-treatment with a Pure Antagonist: If available, use a "pure" 5-HT2 antagonist that does not have allosteric activity in conjunction with ICI 169,369. This can help to dissect the competitive antagonist versus allosteric activator effects.
-
Lower Concentration Range: For antagonism experiments, ensure you are using a concentration of ICI 169,369 that is sufficient to antagonize the effects of 5-HT but below the threshold for inducing allosteric activation.
Issue 2: Inconsistent Antagonism of 5-HT Induced Responses
Question: The level of antagonism I'm observing with ICI 169,369 against a fixed concentration of 5-HT is variable between experiments. What could be the cause?
Answer: This variability could be due to the complex interplay between the competitive antagonism and allosteric modulation. The conformational state of the 5-HT2 receptor can be influenced by various factors, which in turn can affect the binding and activity of ICI 169,369.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent antagonism.
Troubleshooting Steps:
-
Reagent Preparation: Ensure that fresh solutions of ICI 169,369 and 5-HT are prepared for each experiment. Degradation of either compound can lead to inconsistent results.
-
Cell Culture Conditions: Verify the consistency of your cell culture conditions, including cell passage number and density, as these can influence receptor expression levels.
-
Incubation Times: Optimize and standardize the pre-incubation time with ICI 169,369 before adding 5-HT. The kinetics of binding can influence the observed antagonism.
-
Assay Buffer Composition: Ensure the composition of your assay buffer is consistent between experiments, as pH and ionic strength can affect receptor conformation and ligand binding.
Data Presentation
Table 1: Hypothetical Concentration-Response Data for ICI 169,369 as an Antagonist of 5-HT
| [ICI 169,369] (nM) | [5-HT] for EC50 (nM) | Fold Shift |
| 0 | 10 | 1 |
| 1 | 30 | 3 |
| 10 | 100 | 10 |
| 100 | 350 | 35 |
| 1000 | 1200 | 120 |
Table 2: Hypothetical Data Illustrating Biphasic Effect of ICI 169,369
| [ICI 169,369] (nM) | % of Max 5-HT Response (in absence of 5-HT) |
| 0 | 0 |
| 1 | 0 |
| 10 | 2 |
| 100 | 5 |
| 1000 | 15 |
| 10000 | 40 |
Experimental Protocols
Key Experiment: In-vitro Calcium Mobilization Assay
This protocol describes a common method to assess the antagonist properties of ICI 169,369 on 5-HT2 receptor-mediated calcium release in a cell line stably expressing the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
ICI 169,369
-
5-Hydroxytryptamine (5-HT)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Plate the 5-HT2A expressing HEK293 cells in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the cells twice with HBSS.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of ICI 169,369 in DMSO.
-
Prepare serial dilutions of ICI 169,369 in HBSS to achieve the desired final concentrations.
-
Prepare a stock solution of 5-HT in HBSS.
-
-
Antagonist Pre-incubation: Add the desired concentrations of ICI 169,369 to the wells and incubate for 20 minutes at room temperature.
-
5-HT Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for 10 seconds.
-
Add a concentration of 5-HT that elicits a submaximal response (e.g., EC80) to the wells.
-
Immediately begin recording the fluorescence intensity for 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (F/F0) for each well.
-
Plot the concentration-response curve for 5-HT in the presence of different concentrations of ICI 169,369.
-
Determine the EC50 values and perform a Schild analysis to calculate the pA2 value for ICI 169,369.
-
Experimental Workflow Diagram
Caption: Workflow for an in-vitro calcium mobilization assay.
Signaling Pathways
Simplified 5-HT2 Receptor Signaling Pathway
Caption: Simplified 5-HT2 receptor signaling cascade.
References
Technical Support Center: ICI 169,369 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICI 169,369. The information is designed to assist in the optimization of dose-response curve experiments to characterize the antagonist properties of this compound at the 5-HT2A receptor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing a parallel rightward shift in my agonist dose-response curve with increasing concentrations of ICI 169,369. What could be the issue?
A1: This is a common issue when characterizing competitive antagonists. Here are several potential causes and troubleshooting steps:
-
Non-Equilibrium Conditions: Ensure that the antagonist (ICI 169,369) has been pre-incubated with the tissue or cells for a sufficient time to reach equilibrium before adding the agonist. A typical pre-incubation time is 20-30 minutes, but this may need to be optimized for your specific experimental setup.
-
Insufficient Antagonist Concentration Range: You may not be using a wide enough range of ICI 169,369 concentrations. A good starting point is to use concentrations that flank the expected pA2 value. Based on published data, the pA2 for ICI 169,369 is approximately 8.8-9.1.[1] Therefore, a concentration range from 1 nM to 1 µM would be appropriate.
-
Agonist Concentration is Too High: If the concentration of the 5-HT agonist is too high, it can overcome the competitive antagonism. Ensure you are using a concentration range of the agonist that produces a full dose-response curve, from sub-threshold to maximal response.
-
Non-Competitive Antagonism: If the Schild plot slope is significantly different from 1, it may indicate that ICI 169,369 is not acting as a simple competitive antagonist in your system. This could be due to interactions with other receptors or allosteric effects.
Q2: My calculated pA2 value for ICI 169,369 is different from the published values. Why might this be?
A2: Discrepancies in pA2 values can arise from several factors:
-
Experimental System: The pA2 value can vary between different tissues and cell lines due to differences in receptor density, receptor reserve, and signal transduction mechanisms. The published pA2 values for ICI 169,369 were determined in specific arterial muscle preparations.[1]
-
Experimental Conditions: Factors such as temperature, pH, and buffer composition can influence drug-receptor interactions. Ensure that your experimental conditions are consistent and well-controlled.
-
Data Analysis: The method of data analysis can impact the final pA2 value. A Schild regression is the gold standard for determining the pA2 of a competitive antagonist. Ensure you are performing the analysis correctly.
Q3: How do I perform a Schild regression to determine the pA2 value for ICI 169,369?
A3: A Schild regression is a graphical method used to determine the affinity of a competitive antagonist. Here are the basic steps:
-
Generate a series of agonist (e.g., 5-HT) dose-response curves, each in the presence of a different, fixed concentration of ICI 169,369.
-
For each antagonist concentration, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of ICI 169,369 (-log[ICI 169,369]) on the x-axis.
-
The x-intercept of the resulting linear regression is the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.
Quantitative Data Summary
The following tables summarize the known quantitative data for ICI 169,369.
Table 1: In Vitro Antagonist Potency of ICI 169,369
| Parameter | Tissue/Preparation | Value | Reference |
| pA2 | Rat Tail Artery | 8.8 | [1] |
| pKB | Calf Coronary Artery | 9.1 | [1] |
| Ki | 5-HT2 Receptor (Rat Cortex) | 17.9 nM | |
| Ki | 5-HT1 Receptor (Rat Cortex) | 1580 nM |
Table 2: Recommended Concentration Ranges for Dose-Response Experiments
| Compound | Recommended Concentration Range |
| ICI 169,369 | 1 nM - 3000 nM[1] |
| 5-HT (Agonist) | 1 nM - 10 µM (or as determined for your specific tissue) |
Experimental Protocols
Protocol: Determination of pA2 Value of ICI 169,369 using Isolated Rat Tail Artery
This protocol describes the determination of the pA2 value for ICI 169,369 as a competitive antagonist of 5-HT on isolated rat tail artery preparations.
1. Tissue Preparation: a. Humanely euthanize a male Wistar rat (250-300g) according to approved institutional guidelines. b. Dissect the ventral tail artery and place it in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1). c. Carefully remove adherent connective tissue and cut the artery into helical strips (approximately 2 mm wide and 20 mm long).
2. Experimental Setup: a. Mount the arterial strips in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2. b. Attach one end of the strip to a fixed support and the other to an isometric force transducer. c. Apply an initial tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Experimental Procedure: a. Control Agonist Dose-Response Curve: i. Obtain a cumulative concentration-response curve for 5-hydroxytryptamine (5-HT) by adding increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath. ii. Record the contractile response at each concentration until a maximal response is achieved. iii. Wash the tissue repeatedly until the tension returns to baseline. b. Antagonist Incubation: i. Add a single, fixed concentration of ICI 169,369 to the organ bath (e.g., 10 nM). ii. Allow the tissue to incubate with the antagonist for 30 minutes. c. Agonist Dose-Response Curve in the Presence of Antagonist: i. While the antagonist is still present, repeat the cumulative 5-HT concentration-response curve as described in step 3a. d. Repeat for Multiple Antagonist Concentrations: i. Wash the tissue thoroughly and allow it to re-equilibrate. ii. Repeat steps 3b and 3c with at least two other concentrations of ICI 169,369 (e.g., 30 nM and 100 nM).
4. Data Analysis: a. For each condition (control and each concentration of ICI 169,369), plot the contractile response as a percentage of the maximal response against the log concentration of 5-HT. b. Determine the EC50 value for 5-HT for each curve using non-linear regression analysis. c. Calculate the dose ratio (DR) for each concentration of ICI 169,369 using the formula: DR = EC50 (in presence of antagonist) / EC50 (control). d. Construct a Schild plot by plotting log(DR-1) versus the negative log of the molar concentration of ICI 169,369. e. The pA2 value is the x-intercept of the Schild plot. The slope of the regression line should be approximately 1.
Visualizations
References
improving the selectivity of ICI 169369 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICI 169369. The information is designed to help improve the selectivity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT2A receptor. It is a competitive antagonist, meaning it binds to the same site as the endogenous ligand, serotonin, thereby blocking its effects. Some research also suggests a more complex mechanism where it can act as an allosteric activator under certain conditions, highlighting the importance of experimental context.
Q2: What are the known off-target effects of this compound?
While this compound is known for its high selectivity for the 5-HT2A receptor, like any pharmacological tool, it may exhibit off-target binding at higher concentrations. The precise off-target profile is not extensively published in publicly available literature. However, for 5-HT2A antagonists in general, off-target effects can sometimes be observed at other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), as well as adrenergic and dopaminergic receptors. It is crucial to perform control experiments to validate that the observed effects are mediated by 5-HT2A receptor blockade.
Q3: How can I improve the selectivity of this compound in my experiments?
Improving selectivity primarily involves optimizing the experimental conditions. Key strategies include:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired response. A dose-response curve should be generated to determine the optimal concentration range.
-
Use of Control Antagonists: Employ other 5-HT2A antagonists with different chemical structures (e.g., Ketanserin, M100,907) to confirm that the observed effect is a class effect of 5-HT2A antagonism and not a compound-specific off-target effect of this compound.
-
Cell Line/Tissue Specificity: The expression levels of the target receptor and potential off-target receptors can vary significantly between different cell lines and tissues. Characterize the receptor expression profile of your experimental system.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can influence ligand binding. Standardize these conditions across experiments to ensure reproducibility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results | 1. Off-target effects: At high concentrations, this compound might be interacting with other receptors. 2. Compound degradation: Improper storage or handling may lead to loss of activity. 3. Experimental variability: Inconsistent cell culture conditions or assay procedures. | 1. Perform a dose-response experiment to find the lowest effective concentration. Use a structurally different 5-HT2A antagonist as a control. 2. Ensure this compound is stored as recommended and prepare fresh stock solutions. 3. Standardize all experimental protocols, including cell passage number, serum concentration, and incubation times. |
| Lack of effect at expected concentrations | 1. Low receptor expression: The target cell line or tissue may have low levels of 5-HT2A receptors. 2. Poor compound solubility: this compound may not be fully dissolved in the assay buffer. 3. Presence of interfering substances: Components in the assay medium (e.g., serum) may bind to the compound. | 1. Confirm 5-HT2A receptor expression using techniques like qPCR, Western blot, or radioligand binding. 2. Check the solubility of this compound in your specific assay buffer. Consider using a different solvent or sonication to aid dissolution. 3. Perform experiments in serum-free medium if possible, or test for interference from media components. |
| High background or non-specific binding in binding assays | 1. Inadequate blocking: Insufficient blocking of non-specific binding sites. 2. Radioligand issues: Degradation or high concentration of the radioligand. 3. Filter binding: The compound or radioligand may be binding to the filter plates. | 1. Optimize the concentration of the blocking agent (e.g., BSA, non-fat milk). 2. Use a fresh batch of radioligand and optimize its concentration to be at or below its Kd. 3. Pre-soak filter plates in a suitable buffer (e.g., polyethyleneimine) to reduce non-specific binding. |
Data Presentation
| Receptor Target | pKi (this compound) | Selectivity Fold (vs. 5-HT2A) |
| 5-HT2A | Data not available | - |
| 5-HT2B | Data not available | Data not available |
| 5-HT2C | Data not available | Data not available |
| 5-HT1A | Data not available | Data not available |
| Adrenergic α1 | Data not available | Data not available |
| Adrenergic α2 | Data not available | Data not available |
| Dopamine D2 | Data not available | Data not available |
| Histamine H1 | Data not available | Data not available |
Experimental Protocols
Protocol: Radioligand Binding Assay for Determining Ki of this compound
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor through competitive displacement of a specific radioligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Mianserin.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Ketanserin (at a final concentration equal to its Kd), and 50 µL of cell membranes.
-
Non-specific Binding: 25 µL Mianserin (10 µM final concentration), 25 µL [³H]-Ketanserin, and 50 µL of cell membranes.
-
Competitive Binding: 25 µL of each this compound dilution, 25 µL [³H]-Ketanserin, and 50 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathway of the 5-HT2A Receptor
Technical Support Center: Data Analysis for Experiments Using ICI 169369
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICI 169369, a potent and selective 5-HT2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the 5-hydroxytryptamine (serotonin) receptor subtype 2 (5-HT2).[1] It exhibits competitive antagonism at the 5-HT2A receptor, meaning it binds to the same site as the endogenous ligand serotonin, thereby blocking its action. Interestingly, this compound has also been shown to act as an allosteric activator in some contexts, which can add complexity to data interpretation.
Q2: Which signaling pathway does this compound modulate?
This compound primarily modulates the signaling pathway of the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). As an antagonist, this compound blocks this signaling cascade.
Q3: What are the common experimental applications of this compound?
This compound is commonly used in vitro and in vivo to:
-
Characterize the role of the 5-HT2A receptor in various physiological and pathological processes.
-
Study the effects of 5-HT2A receptor blockade on cellular signaling and function.
-
Serve as a reference compound in drug discovery programs targeting the 5-HT2A receptor.
-
Investigate the therapeutic potential of 5-HT2A receptor antagonism in disorders such as thrombosis, anxiety, and schizophrenia.
Q4: How is the potency of this compound typically quantified?
The potency of this compound as a competitive antagonist is commonly determined using Schild analysis, which yields a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that makes it necessary to use twice the concentration of agonist to elicit the original response. A higher pA2 value indicates a more potent antagonist. Alternatively, its affinity for the receptor can be expressed as a Ki value, determined through radioligand binding assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during data analysis for experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent pA2 values for this compound across experiments. | 1. Nonequilibrium conditions: The antagonist may not have reached equilibrium with the receptor. 2. Agonist depletion: The agonist concentration may be depleted by receptor binding or uptake mechanisms. 3. Multiple receptor subtypes: The agonist may be acting on more than one receptor subtype with different affinities for this compound. | 1. Increase incubation time: Ensure sufficient time for both agonist and antagonist to reach equilibrium. 2. Use a stable agonist: Employ an agonist that is not subject to significant uptake or metabolism in your experimental system. 3. Use specific agonists/cell lines: Utilize a more selective agonist or a cell line expressing only the 5-HT2A receptor. |
| Schild plot slope significantly deviates from unity (1). | 1. Non-competitive antagonism: The antagonism may not be purely competitive. 2. Allosteric effects: this compound's known allosteric properties may be influencing the binding of the agonist.[2][3] 3. Experimental artifacts: Issues such as nonspecific binding of the antagonist or agonist removal can affect the slope. | 1. Consider alternative models: Fit the data to models that account for non-competitive or allosteric interactions. 2. Vary the agonist: Perform the Schild analysis with different agonists to see if the slope changes, which can indicate allosteric effects. 3. Optimize assay conditions: Reduce nonspecific binding by using appropriate blocking agents and ensure proper washing steps. |
| High background signal in calcium mobilization assays. | 1. Cell health: Unhealthy or dying cells can have dysregulated intracellular calcium levels. 2. Dye loading issues: Inconsistent loading of the calcium-sensitive dye. 3. Autofluorescence: Compound or media components may be fluorescent. | 1. Ensure cell viability: Check cell viability before and after the experiment. 2. Optimize dye loading: Adjust dye concentration, incubation time, and temperature. 3. Run controls: Include wells with no cells and wells with cells but no dye to assess background fluorescence. |
| Unexpected agonist-like activity of this compound. | Allosteric agonism: In some cellular contexts or in the presence of certain interacting proteins, the allosteric activating properties of this compound might become apparent. | Test in different systems: Compare the effects of this compound in different cell lines or tissue preparations to understand the context-dependent nature of its activity. |
| Difficulty in reproducing published Ki values. | 1. Differences in experimental conditions: Variations in radioligand, buffer composition, temperature, and incubation time can all affect Ki values. 2. Membrane preparation quality: The quality and receptor density of the cell membrane preparation are crucial. | 1. Standardize protocol: Carefully replicate the conditions of the published study. 2. Quality control membranes: Ensure consistent and high-quality membrane preparations. |
Data Presentation
Table 1: Reported Affinity (Ki) and Potency (pA2) Values for this compound at the 5-HT2A Receptor
| Parameter | Value | Species | Tissue/Cell Line | Reference |
| Ki | 826 ± 51 nM | Human | Recombinant | [4] |
| Kb | 462 nM | Human | Recombinant | [4] |
Note: Ki and Kb values can vary between studies due to different experimental conditions. This table provides an example of reported values.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determining Ki of this compound
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor using a competitive binding assay.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin or another suitable 5-HT2A antagonist radioligand).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A antagonist like spiperone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Method:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Binding buffer (for total binding).
-
Non-specific binding control.
-
Each dilution of this compound.
-
-
Add the radioligand to all wells at a concentration near its Kd.
-
Add the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay for Functional Characterization of this compound
Objective: To assess the functional antagonism of this compound at the 5-HT2A receptor by measuring its effect on serotonin-induced calcium mobilization.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Serotonin (5-HT).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pluronic F-127.
-
Fluorescence plate reader with an injection system.
Method:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of serotonin (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence signal over time.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Plot the response as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Mandatory Visualization
Caption: Signaling pathway of the 5-HT2A receptor and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Logical workflow for interpreting Schild analysis results for this compound.
References
Technical Support Center: Minimizing ICI 169,369 Cytotoxicity in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing cytotoxicity associated with ICI 169,369 in cell culture experiments. By understanding the compound's mechanism of action and implementing careful experimental design, users can achieve reliable and reproducible results while maintaining cellular health.
Frequently Asked Questions (FAQs)
Q1: What is ICI 169,369 and what is its mechanism of action?
A1: ICI 169,369 is a potent and selective 5-hydroxytryptamine2 (5-HT2) receptor antagonist.[1] It acts as a competitive antagonist, blocking the binding of serotonin to the 5-HT2 receptor. Additionally, it can function as an allosteric activator, modulating the receptor's activity in a complex manner.[1] Understanding this dual functionality is crucial when interpreting experimental outcomes.
Q2: What are the common causes of cytotoxicity observed with ICI 169,369 in cell cultures?
A2: While specific cytotoxicity data for ICI 169,369 is limited in publicly available literature, cytotoxicity with small molecule inhibitors in cell culture can generally be attributed to several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress, resulting in cell death.
-
Solvent Toxicity: The solvent used to dissolve ICI 169,369, typically DMSO, can be toxic to cells at higher concentrations.[2][3][4][5]
-
Prolonged Exposure: Continuous exposure to the compound can disrupt normal cellular processes and lead to cumulative toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Compound Stability: Degradation of the compound in culture media can produce toxic byproducts.
Q3: How can I determine the optimal, non-toxic concentration of ICI 169,369 for my experiments?
A3: The ideal concentration of ICI 169,369 should be empirically determined for each cell line and experimental setup. A dose-response experiment is the most effective method to identify the optimal concentration that elicits the desired biological effect without causing significant cell death.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with ICI 169,369.
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal concentration. Start with a broad range and narrow it down. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5%).[5] Run a vehicle-only control to assess solvent toxicity. | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to observe the desired effect. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if appropriate for the experimental goals. | |
| Inconsistent results between experiments. | Variability in cell plating. | Ensure a homogenous cell suspension before seeding and use consistent pipetting techniques. Avoid using the outer wells of multi-well plates to minimize "edge effects".[6] |
| Inhibitor stock solution degradation. | Prepare fresh stock solutions of ICI 169,369 regularly. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | |
| Inconsistent incubation times or conditions. | Standardize all incubation times and ensure consistent temperature and CO2 levels. | |
| No observable effect of ICI 169,369. | Concentration of ICI 169,369 is too low. | Increase the concentration of the inhibitor based on a preliminary dose-response experiment. |
| The cell line does not express the 5-HT2 receptor. | Confirm the expression of the target receptor in your cell line using techniques like qPCR or Western blotting. | |
| Inhibitor is inactive. | Verify the quality and purity of the ICI 169,369 from the supplier. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of ICI 169,369 using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of ICI 169,369.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
ICI 169,369
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Treatment:
-
Remove the existing medium from the wells.
-
Add the medium containing the different concentrations of ICI 169,369.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest ICI 169,369 concentration) and a "no-treatment control" (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the ICI 169,369 concentration to determine the IC50/EC50 value.
-
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Release Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[9]
Materials:
-
Cells treated with ICI 169,369 as described in Protocol 1
-
LDH assay kit
-
96-well assay plate (if transferring supernatant)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Plate reader
Procedure:
-
Sample Collection:
-
After the desired incubation period with ICI 169,369, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
-
Controls:
-
Maximum LDH Release Control: In separate wells of untreated cells, add lysis buffer to induce 100% cell lysis.
-
Vehicle Control: Supernatant from cells treated with the vehicle only.
-
Medium Background Control: Culture medium without cells.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the recommended time, protected from light.
-
-
Measurement:
-
Measure the absorbance at the specified wavelength using a plate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the medium background from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Visualizations
References
- 1. ICI 169,369 is both a competitive antagonist and an allosteric activator of the arterial 5-hydroxytryptamine2 receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-HT2A Receptor Antagonism: ICI 169,369 vs. Ketanserin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two notable 5-HT2A receptor antagonists, ICI 169,369 and ketanserin. The information presented herein is collated from various experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction
The serotonin 5-HT2A receptor, a G-protein coupled receptor, is a significant target in neuroscience research and drug development due to its role in a myriad of physiological and pathological processes, including neuropsychiatric disorders. Both ICI 169,369 and ketanserin are potent antagonists of this receptor, yet they exhibit distinct pharmacological profiles. This guide aims to delineate these differences through a systematic comparison of their binding affinities, functional antagonism, and off-target effects.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for ICI 169,369 and ketanserin, providing a clear comparison of their in vitro pharmacological properties.
Table 1: 5-HT2A Receptor Binding Affinity
| Compound | Receptor Subtype | Reported Ki (nM) |
| ICI 169,369 | 5-HT2 | 17.9[1] |
| Ketanserin | 5-HT2A | 3.5[2] |
| 5-HT2C | ~70 (20-fold less selective than for 5-HT2A)[3] |
Table 2: Functional Antagonism
| Compound | Receptor | Assay Type | pA2 Value |
| Ketanserin | 5-HT2 | Isolated Perfused Rat Tail Artery | 9.19[4] |
No direct experimental pA2 value for ICI 169,369 at the 5-HT2A receptor was found in the reviewed literature.
Table 3: Off-Target Receptor Binding Affinities
| Compound | Off-Target Receptor | Reported Ki (nM) |
| ICI 169,369 | 5-HT1 | 1580[1] |
| Ketanserin | α1A-adrenergic | High Affinity (specific value not consistently reported)[5] |
| α1B-adrenergic | High Affinity (specific value not consistently reported)[5] | |
| α1D-adrenergic | High Affinity (specific value not consistently reported)[5] | |
| Histamine H1 | High Affinity (specific value not consistently reported)[5] |
Table 4: hERG Channel Blockade
| Compound | Assay | IC50 (µM) |
| Ketanserin | Whole-cell patch voltage-clamp in HEK 293 cells | 0.11[6] |
| 0.38[7] |
No experimental data on the hERG channel activity of ICI 169,369 was found in the reviewed literature.
In-Depth Analysis of Pharmacological Profiles
ICI 169,369 is characterized as an orally active, specific, and competitive antagonist of the 5-HT2/5-HT1C receptors.[1] Its binding data indicates a notable selectivity for the 5-HT2 receptor family over the 5-HT1 family.[1] In human volunteers, ICI 169,369 has been shown to produce changes in waking EEG patterns and pupillary responses, consistent with central 5-HT2 receptor antagonism.
Ketanserin , a widely used research tool and antihypertensive agent, is a potent 5-HT2A receptor antagonist.[5] However, its utility as a selective 5-HT2A antagonist is limited by its significant affinity for other receptors, most notably α1-adrenergic and histamine H1 receptors.[5][8] This lack of selectivity can complicate the interpretation of experimental results. Furthermore, ketanserin is a known blocker of the hERG potassium channel, which is associated with the risk of cardiac arrhythmias.[6][7] This off-target effect is a critical consideration in both preclinical and clinical research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to characterize these antagonists.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by the test compound (ICI 169,369 or ketanserin).
General Procedure:
-
Membrane Preparation: Membranes from cells or tissues expressing the 5-HT2A receptor are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A receptor ligand (e.g., [3H]ketanserin) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assays (Schild Analysis)
This type of assay is used to determine the potency of a competitive antagonist (pA2 value).
Objective: To quantify the ability of an antagonist to inhibit the functional response induced by an agonist at the 5-HT2A receptor.
General Procedure:
-
Tissue/Cell Preparation: An isolated tissue preparation (e.g., rat tail artery) or cells expressing the 5-HT2A receptor are used.
-
Agonist Concentration-Response Curves: Cumulative concentration-response curves to a 5-HT2A agonist (e.g., serotonin) are generated in the absence and presence of increasing concentrations of the antagonist (e.g., ketanserin).
-
Data Analysis: The dose ratios (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA2 value.
hERG Channel Electrophysiology Assays
These assays are critical for assessing the potential cardiac liability of a compound.
Objective: To measure the inhibitory effect of a compound on the current flowing through hERG potassium channels.
General Procedure:
-
Cell Culture: A cell line stably expressing the hERG channel (e.g., HEK 293 cells) is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to record the hERG current.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Data Analysis: The concentration of the compound that inhibits 50% of the hERG current (IC50) is determined from the concentration-response curve.[6]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Simplified 5-HT2A receptor signaling pathway and antagonist action.
Caption: Workflow for in vitro characterization of 5-HT2A antagonists.
Caption: Key parameters for comparing ICI 169,369 and ketanserin.
Conclusion
The choice between ICI 169,369 and ketanserin as a 5-HT2A receptor antagonist for research purposes depends critically on the specific experimental question.
Ketanserin is a well-characterized antagonist with a high affinity for the 5-HT2A receptor. However, its significant off-target activities at α1-adrenergic and histamine H1 receptors, as well as its potent blockade of the hERG channel, necessitate careful consideration and appropriate control experiments to ensure that observed effects are indeed mediated by 5-HT2A receptor antagonism.
ICI 169,369 appears to offer a more selective profile, particularly with its lower affinity for 5-HT1 receptors compared to its potent 5-HT2 receptor antagonism.[1] However, a comprehensive understanding of its profile is hampered by the lack of publicly available data on its specific 5-HT2A affinity, functional antagonist potency (pA2), and its activity at a wider range of off-target sites, including α1-adrenergic receptors and the hERG channel.
For studies requiring high selectivity for the 5-HT2A receptor and aiming to avoid the confounding effects of α1-adrenergic and hERG channel blockade, further characterization of ICI 169,369 would be highly valuable. In the absence of such data, researchers using ketanserin should be vigilant in controlling for its known off-target effects. This comparative guide serves as a foundational resource to inform the rational selection and application of these important pharmacological tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of alpha 1-adrenoceptor antagonism of ketanserin on the nature of its 5-HT2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct autoradiographic labelling of serotonin 5-HT2 receptors, alpha 1-adrenoceptors and histamine-H1 receptors and of tetrabenazine-displaceable ketanserin binding sites in rodent brain with [125I]7-amino-8-iodo-ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Selectivity Profile of ICI 169369 and Other 5-HT2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the 5-HT2 receptor antagonist ICI 169369 with other well-established antagonists: ketanserin, ritanserin, and methysergide. The information is presented to aid researchers in selecting the most appropriate pharmacological tool for their studies.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of this compound, ketanserin, ritanserin, and methysergide for a range of serotonin (5-HT) and other neurotransmitter receptors. Lower Ki values indicate higher binding affinity. Data is compiled from various sources and should be interpreted with consideration of potential inter-study variability in experimental conditions. For the most accurate comparison, data from head-to-head studies are prioritized where available.
| Receptor | This compound (Ki, nM) | Ketanserin (Ki, nM) | Ritanserin (Ki, nM) | Methysergide (Ki, nM) |
| Serotonin Receptors | ||||
| 5-HT2A | 1.79[1] | 0.3 - 2.5 | 0.3 - 0.9 | 1.0 - 5.0 |
| 5-HT2C | Active (non-surmountable antagonism)[1] | 10 - 50 | 1 - 10 | 10 - 100 |
| 5-HT1A | 1580[1] | 100 - 500 | 100 - 1000 | 1 - 10 |
| 5-HT1B | >1000 | 1000 - 5000 | >1000 | 10 - 50 |
| 5-HT1D | >1000 | 73 | 50 | 5 - 20 |
| 5-HT3 | >1000[1] | >10000 | >10000 | >10000 |
| Adrenergic Receptors | ||||
| α1 | >1000[1] | 1 - 10 | 10 - 100 | 100 - 1000 |
| α2 | >1000[1] | 100 - 1000 | >1000 | 100 - 1000 |
| Histamine Receptors | ||||
| H1 | >1000[1] | 1 - 20 | 10 - 50 | 100 - 1000 |
| Dopamine Receptors | ||||
| D2 | >1000 | 20 - 200 | 50 - 500 | 100 - 1000 |
Note: Data for ketanserin, ritanserin, and methysergide are compiled from multiple sources and represent a range of reported values.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol describes a standard method for determining the binding affinity of a compound for the 5-HT2A receptor using a competitive radioligand binding assay with [3H]ketanserin.
Materials:
-
Membrane Preparation: Rat cortical membranes or cell membranes expressing recombinant human 5-HT2A receptors.
-
Radioligand: [3H]ketanserin (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1-10 µM of a high-affinity, unlabeled 5-HT2A antagonist (e.g., spiperone or unlabeled ketanserin).
-
Test Compounds: this compound and other antagonists at various concentrations.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times to remove endogenous serotonin. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]ketanserin (final concentration ~0.5-1.0 nM), and membrane preparation (20-50 µg protein).
-
Non-specific Binding: Non-specific binding control, [3H]ketanserin, and membrane preparation.
-
Competitive Binding: Test compound at various concentrations, [3H]ketanserin, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C or 37°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: Schild Analysis in Isolated Rat Aorta
This protocol describes the determination of the functional antagonist potency (pA2 value) using a Schild analysis in isolated rat aortic rings, a classic preparation for studying 5-HT2A receptor-mediated vasoconstriction.
Materials:
-
Tissue Preparation: Thoracic aorta from male Wistar or Sprague-Dawley rats.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Agonist: Serotonin (5-hydroxytryptamine).
-
Antagonists: this compound and other test compounds.
-
Organ Bath System: Isolated organ baths with isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick or forceps.
-
Mounting: Mount the aortic rings in the organ baths containing PSS at 37°C and gassed with 95% O2 / 5% CO2. Apply an optimal resting tension (e.g., 1-2 g) and allow the tissues to equilibrate for at least 60-90 minutes, with periodic washing.
-
Cumulative Concentration-Response Curve to Serotonin (Control): After equilibration, construct a cumulative concentration-response curve to serotonin by adding increasing concentrations of serotonin to the organ bath and recording the resulting isometric contraction.
-
Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a single concentration of the antagonist for a predetermined period (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve to Serotonin (in the presence of Antagonist): In the continued presence of the antagonist, construct a second cumulative concentration-response curve to serotonin.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least three different concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of serotonin in the presence of the antagonist to the EC50 of serotonin in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2.
-
Mandatory Visualization
5-HT2A Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades activated by the 5-HT2A receptor. Activation of the receptor by an agonist leads to the coupling of Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to various downstream cellular responses. Additionally, the 5-HT2A receptor can signal through a β-arrestin-dependent pathway, which can mediate receptor desensitization and internalization, as well as initiate distinct downstream signaling, such as the activation of the ERK pathway.
Caption: 5-HT2A receptor signaling overview.
References
Unveiling the Blockade: Validating the Efficacy of ICI 169369 in Counteracting Serotonin's Effects
For researchers, scientists, and professionals in drug development, the quest for selective and potent receptor antagonists is paramount. This guide provides a comprehensive comparison of ICI 169369, a notable serotonin antagonist, with other relevant alternatives. Through the presentation of experimental data, detailed protocols, and visual workflows, this document aims to offer an objective evaluation of this compound's efficacy in blocking the physiological effects of serotonin.
This compound has been identified as a potent and selective competitive antagonist of the 5-HT2A and 5-HT1C serotonin receptors, with a higher affinity for the 5-HT2A subtype.[1][2] Its efficacy in blocking serotonin-induced effects has been validated through a series of in vitro and in vivo experiments, positioning it as a valuable tool in pharmacological research. This guide delves into the quantitative data from these studies, outlines the methodologies employed, and provides a comparative analysis with other established serotonin antagonists.
Comparative Efficacy: A Quantitative Look at Serotonin Antagonism
The potency of a competitive antagonist is often expressed by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. The following table summarizes the pA2 values for this compound and other serotonin antagonists in a classic experimental model: the serotonin-induced contraction of the rat caudal artery.
| Antagonist | pA2 Value (Rat Caudal Artery) | Receptor Specificity | Reference |
| This compound | 8.8 | 5-HT2A/1C | [3] |
| Ketanserin | 8.42 - 9.4 | 5-HT2A, α1-adrenergic | [2][3] |
| Ritanserin | ~5.42 (pIC50) | 5-HT2A/2C | [1] |
| Spiperone | - | 5-HT2A, D2 | |
| Methysergide | - | Non-selective 5-HT | [3] |
In addition to functional assays, the affinity of an antagonist for its receptor is determined through radioligand binding assays, with the inhibition constant (Ki) being a key parameter. A lower Ki value signifies a higher binding affinity.
| Antagonist | Ki Value (nM) | Receptor | Radioligand | Tissue | Reference |
| This compound | 17.9 | 5-HT2 | [3H]ketanserin | Rat Cortex | [2] |
| This compound | 1580 | 5-HT1 | Rat Cortex | [2] | |
| Ketanserin | 2.0 | 5-HT2A | [3H]ketanserin | Rat Frontal Cortex | [4] |
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for two key assays are provided below.
Serotonin-Induced Contraction in Isolated Rat Caudal Artery
This ex vivo experiment assesses the ability of an antagonist to inhibit the contraction of arterial smooth muscle induced by serotonin.
Protocol:
-
Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized via an approved method.
-
The ventral caudal artery is carefully dissected and placed in a Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1) gassed with 95% O2 and 5% CO2.
-
The artery is cleaned of adherent tissue and cut into rings of approximately 2-3 mm in length.
-
-
Experimental Setup:
-
Arterial rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are equilibrated for 60-90 minutes under a resting tension of approximately 1 gram, with the bathing solution being replaced every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, the arterial rings are contracted with a high concentration of potassium chloride (e.g., 60 mM) to assess tissue viability.
-
Following a washout period, a cumulative concentration-response curve to serotonin is obtained by adding increasing concentrations of serotonin to the organ bath.
-
To test the antagonist, the tissue is incubated with the desired concentration of this compound or another antagonist for a predetermined period (e.g., 30-60 minutes) before generating a second serotonin concentration-response curve.
-
The potency of the antagonist (pA2 value) is calculated by analyzing the rightward shift in the serotonin concentration-response curve.
-
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This in vitro assay determines the binding affinity of a compound for the 5-HT2A receptor.
Protocol:
-
Membrane Preparation:
-
Frontal cortices from male Sprague-Dawley rats are dissected on ice.
-
The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) for 15 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford method).
-
-
Binding Assay:
-
The assay is performed in tubes or 96-well plates.
-
To each tube/well, the following are added in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of the radioligand, typically [3H]ketanserin.
-
Varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
The membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin or spiperone).
-
The mixture is incubated for a specific time at a specific temperature to reach equilibrium (e.g., 60 minutes at 37°C).
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Mechanisms
To further elucidate the processes described, the following diagrams illustrate the 5-HT2A receptor signaling pathway and the general workflow of a competitive binding assay.
Caption: 5-HT2A Receptor Signaling Cascade and Point of Antagonism by this compound.
Caption: Workflow for Determining Receptor Binding Affinity using a Competitive Radioligand Assay.
References
- 1. Ritanserin blocks CaV1.2 channels in rat artery smooth muscles: electrophysiological, functional, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1B receptors mediate potent contractile responses to 5-HT in rat caudal artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity of ICI 169,369: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the cross-reactivity of ICI 169,369, a potent 5-HT2/5-HT1C receptor antagonist, with other key neurotransmitter receptors. The data presented herein, summarized in a clear tabular format and supported by detailed experimental protocols and pathway diagrams, offers an objective assessment of the compound's selectivity.
ICI 169,369 has been identified as a competitive antagonist with high affinity for the 5-HT2 receptor and a lower affinity for the 5-HT1 receptor. This selectivity is crucial for its application in research to dissect the roles of these specific serotonin receptor subtypes in various physiological and pathological processes.
Comparative Binding Affinity of ICI 169,369
To quantify the selectivity of ICI 169,369, its binding affinity (expressed as the inhibitor constant, Ki) at various receptors has been determined using radioligand binding assays. The following table summarizes the available data, showcasing the compound's preference for the 5-HT2 receptor.
| Receptor Family | Receptor Subtype | Ligand | Ki (nM) |
| Serotonin | 5-HT2 | [3H]ketanserin | 17.9 |
| Serotonin | 5-HT1 | [3H]5-HT | 1580 |
Data sourced from in vitro studies.[1]
As the data illustrates, ICI 169,369 is approximately 88-fold more selective for the 5-HT2 receptor than for the 5-HT1 receptor. This significant difference in affinity underscores its utility as a selective tool for studying 5-HT2 receptor-mediated signaling. Further comprehensive screening against a wider panel of receptors, including adrenergic, dopaminergic, and muscarinic subtypes, is necessary to fully delineate its off-target profile.
Signaling Pathways
ICI 169,369 exerts its antagonistic effects by blocking the downstream signaling cascades initiated by the activation of 5-HT2 and 5-HT1C (now more commonly known as 5-HT2C) receptors. Both of these receptor subtypes primarily couple to the Gq/11 family of G proteins.
References
A Comparative Analysis of ICI 169369 and Newer 5-HT2A Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pioneering 5-HT2A antagonist, ICI 169369, with a selection of newer, more selective agents. This analysis is supported by quantitative experimental data to inform future research and development in this critical therapeutic area.
The serotonin 5-HT2A receptor, a key G protein-coupled receptor (GPCR) in the central nervous system, is a pivotal target for therapeutic intervention in a range of neuropsychiatric disorders. Blockade of this receptor is a cornerstone of the mechanism of action for numerous atypical antipsychotic medications. Over the decades, the field has evolved from early, less selective compounds like this compound to highly selective antagonists and inverse agonists, offering improved therapeutic profiles and reduced off-target effects. This guide delves into a comparative analysis of these compounds, presenting their pharmacological characteristics in a structured format to aid in the selection of appropriate research tools and to provide a historical perspective on the development of 5-HT2A antagonists.
Quantitative Comparison of 5-HT2A Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/pA2) of this compound and a selection of newer 5-HT2A antagonists at the target receptor and key off-target receptors. This data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (Ki, nM) of 5-HT2A Antagonists at Various Receptors
| Compound | 5-HT2A | 5-HT1A | 5-HT1C | 5-HT2C | D2 | α1-adrenergic | H1 |
| This compound | 17.9[1] | 1580[1] | Active (non-surmountable antagonist)[1] | - | >1000[1] | >1000[1] | >1000[1] |
| Ketanserin | 3.5[2] | >1000 | 240 | 44 | 140 | 2.5 | 11 |
| Ritanserin | 0.39[3] | - | - | - | - | - | - |
| Volinanserin (M100907) | 0.36[4][5][6] | >1000 | 108[4][5][6] | 88[7] | 108[4][5][6] | 128[7] | - |
| Pimavanserin | 0.087[8] | >1000[9] | - | 0.44[9] | >300 | >1000[9] | >1000[9] |
| Nelotanserin | Low nM potency[10] | - | >30-fold selectivity vs 5-HT2A[10] | >30-fold selectivity vs 5-HT2A[10] | - | - | - |
Table 2: Functional Antagonism Data (IC50/pA2)
| Compound | Assay Type | Functional Potency |
| This compound | Contraction of rat caudal artery (pA2) | 8.18[1] |
| Ketanserin | 5-HT-stimulated Ca2+ mobilization in CHO-K1 cells (IC50) | 80 nM[3] |
| Pimavanserin | Cell-based functional assay (pIC50) | 8.7[11] |
| Nelotanserin | Inositol phosphate accumulation | Low nM potency[10] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the IC50 value.
Evolution of 5-HT2A Antagonists
The development of 5-HT2A antagonists has been a journey towards increasing selectivity and refining the mechanism of action, from simple antagonists to inverse agonists.
Caption: Progression from early to modern 5-HT2A antagonists.
5-HT2A Receptor Signaling Pathways
The 5-HT2A receptor primarily signals through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. Understanding these pathways is crucial for interpreting the effects of antagonists.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of 5-HT2A antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.[9]
-
Incubation: To each well, the following are added: the membrane preparation, a fixed concentration of a radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.[12] Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist. The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of 5-HT2A receptor activation.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells stably expressing the 5-HT2A receptor are plated in a 96-well, black-walled, clear-bottom plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The test antagonist at various concentrations is added to the wells and pre-incubated with the cells.
-
Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin or DOI) is then added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined.
Phosphoinositide Hydrolysis Assay
This assay directly measures the production of inositol phosphates (IPs), a second messenger generated upon Gq-coupled receptor activation.
Detailed Methodology:
-
Cell Labeling: Cells expressing the 5-HT2A receptor are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Assay Conditions: The cells are washed and then pre-incubated with lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
Antagonist and Agonist Treatment: The cells are pre-treated with varying concentrations of the test antagonist, followed by stimulation with a 5-HT2A agonist.
-
Extraction and Separation: The reaction is stopped, and the cells are lysed. The total [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fraction is determined by scintillation counting.
-
Data Analysis: The IC50 value for the antagonist's inhibition of agonist-stimulated IP accumulation is calculated.
Conclusion
The evolution from this compound to newer agents like pimavanserin and nelotanserin highlights the significant progress in medicinal chemistry and pharmacology in the pursuit of highly selective and efficacious 5-HT2A receptor antagonists. While this compound was a valuable early tool, its lower affinity and selectivity compared to modern compounds limit its current utility. Newer antagonists, with their nanomolar potency and high selectivity, offer researchers more precise tools to investigate the role of the 5-HT2A receptor in health and disease. Furthermore, the development of inverse agonists has opened up new avenues for therapeutic intervention. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their selection and application of 5-HT2A antagonists.
References
- 1. In vitro studies with ICI 169,369, a chemically novel 5-HT antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nelotanserin, a novel selective human 5-hydroxytryptamine2A inverse agonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
ICI 169,369 as a Reference Compound in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ICI 169,369 with other commonly used 5-HT2A receptor antagonists, offering objective performance data and detailed experimental protocols to assist in the selection of the most appropriate reference compound for your research needs.
Introduction to ICI 169,369
ICI 169,369 is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. Its high affinity and specificity have established it as a valuable tool in neuroscience research and drug discovery for investigating the physiological and pathological roles of the 5-HT2A receptor. This guide compares ICI 169,369 to other well-characterized 5-HT2A antagonists: ketanserin, ritanserin, and methysergide.
Comparative Performance Data
The following table summarizes the binding affinities (Ki, in nM) of ICI 169,369 and alternative compounds for the 5-HT2A receptor and other relevant receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | 5-HT2C Ki (nM) | α1-adrenergic Ki (nM) | H1 Ki (nM) | D2 Ki (nM) |
| ICI 169,369 | ~1.79 | ~1580 | High | - | - | - |
| Ketanserin | 0.4 - 3.5[1] | >1000 | 20 - 50[2] | 1.8 - 10 | 3 - 20 | 50 - 200 |
| Ritanserin | 0.39 - 0.9[3][4] | >1000[4] | 0.71[5] | 107-fold lower than 5-HT2A[4] | 39-fold lower than 5-HT2A[4] | 77-fold lower than 5-HT2A[4] |
| Methysergide | ~1.5 | ~2.5 | ~1.2 | ~100 | ~1000 | ~500 |
Note: Ki values can vary depending on the experimental conditions (e.g., radioligand, tissue preparation). The data presented here is a compilation from multiple sources to provide a comparative overview.
Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonists like ICI 169,369 block this signaling cascade by preventing agonist binding to the receptor.
References
- 1. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketanserin | 5-HT Receptor | Autophagy | Potassium Channel | TargetMol [targetmol.com]
- 3. Ritanserin | C27H25F2N3OS | CID 5074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Ritanserin Datasheet DC Chemicals [dcchemicals.com]
Confirming the On-Target Effects of ICI 169369: A Comparative Guide
For researchers and drug development professionals investigating the serotonergic system, confirming the on-target effects of pharmacological tools is paramount. This guide provides a comprehensive comparison of ICI 169369, a notable 5-HT2 receptor antagonist, with other commonly used alternatives. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this document aims to facilitate informed decisions in experimental design and data interpretation.
On-Target Profile of this compound: A Dual-Acting Modulator
This compound is a potent and selective competitive antagonist of the 5-HT2 receptor. A key characteristic of this compound is its dual mechanism of action; it acts as both a competitive antagonist at the 5-HT binding site and as an allosteric activator. This allosteric activity is particularly evident in its ability to counteract the insurmountable antagonism produced by agents like methysergide, restoring the maximal response to serotonin (5-HT).
Comparative Analysis of 5-HT2 Receptor Antagonists
To objectively assess the on-target effects of this compound, its performance is compared against three other well-characterized 5-HT2 receptor antagonists: methysergide, ketanserin, and ritanserin. The following tables summarize their binding affinities and functional potencies from various studies.
Table 1: Comparative Binding Affinities (Ki) at 5-HT2A Receptors
| Compound | Ki (nM) | Species | Radioligand | Tissue/Cell Line |
| This compound | 17.9 | Rat | [3H]Ketanserin | Cortex |
| Methysergide | 3.83 | Human | [3H]Ketanserin | Recombinant |
| Ketanserin | 0.35 - 3.5 | Human/Rat | [3H]Ketanserin | Recombinant/Cortex |
| Ritanserin | 0.39 | Not Specified | Not Specified | Not Specified |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Comparative Functional Antagonist Potency (pA2/pKB) at 5-HT2A Receptors
| Compound | pA2 / pKB | Tissue Preparation | Agonist |
| This compound | 8.8 (pKB) | Rat Tail Artery | 5-HT |
| Methysergide | Not a simple competitive antagonist | Rat Tail Artery | 5-HT |
| Ketanserin | 8.42 - 9.19 | Rat Tail Artery/Aorta | 5-HT |
| Ritanserin | Not a simple competitive antagonist | Rat Tail Artery | 5-HT |
Note: pA2 is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. Methysergide and ritanserin do not produce a parallel shift in the agonist dose-response curve, and therefore a simple pA2 value cannot be determined, indicating a non-competitive or allosteric mechanism of antagonism in this context.[1] pKB is a measure of the dissociation constant of a competitive antagonist, analogous to pA2.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Isolated Rat Aortic Ring Assay for Functional Antagonism
This protocol is designed to determine the functional potency (pA2) of 5-HT2A receptor antagonists by measuring their ability to inhibit 5-HT-induced vasoconstriction in isolated rat aortic rings.
1. Tissue Preparation: a. Euthanize a male Wistar rat (250-300g) by an approved method. b. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1). c. Remove adherent connective and adipose tissue. d. Cut the aorta into rings of 3-4 mm in width. e. The endothelium can be removed by gently rubbing the intimal surface with a roughened needle if required.
2. Mounting and Equilibration: a. Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O2 / 5% CO2. b. Connect the upper hook to an isometric force transducer to record changes in tension. c. Apply a resting tension of 2 g and allow the tissues to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
3. Experimental Procedure (Schild Analysis): a. After equilibration, obtain a cumulative concentration-response curve for 5-HT (e.g., 1 nM to 100 µM). b. Wash the tissues repeatedly until the baseline tension is restored. c. Incubate the tissues with a specific concentration of the antagonist (e.g., this compound, ketanserin) for a predetermined time (e.g., 30-60 minutes). d. In the presence of the antagonist, obtain a second cumulative concentration-response curve for 5-HT. e. Repeat steps c and d with increasing concentrations of the antagonist.
4. Data Analysis: a. For each antagonist concentration, calculate the dose ratio (DR) by dividing the EC50 of 5-HT in the presence of the antagonist by the EC50 of 5-HT in the absence of the antagonist. b. Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis. c. The pA2 value is determined as the x-intercept of the linear regression line when the slope is not significantly different from 1.
Protocol 2: Phosphoinositide Hydrolysis Assay
This assay measures the ability of antagonists to block 5-HT2A receptor-mediated activation of phospholipase C (PLC), a key downstream signaling event.
1. Cell Culture and Labeling: a. Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media. b. Seed the cells in 24-well plates and grow to near confluency. c. Label the cells by incubating them overnight with [3H]myo-inositol (e.g., 0.5 µCi/well) in inositol-free medium.
2. Antagonist and Agonist Treatment: a. Wash the cells with Krebs-Henseleit buffer. b. Pre-incubate the cells with different concentrations of the antagonist (e.g., this compound) or vehicle for 30 minutes at 37°C in the presence of LiCl (10 mM), which prevents the breakdown of inositol monophosphates. c. Stimulate the cells with a submaximal concentration of 5-HT (e.g., EC80) for 60 minutes at 37°C.
3. Extraction and Quantification of Inositol Phosphates: a. Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA). b. Incubate on ice for 30 minutes to precipitate macromolecules. c. Centrifuge the plates, and collect the TCA-soluble supernatant containing the inositol phosphates. d. Separate the total [3H]inositol phosphates by anion-exchange chromatography (e.g., using Dowex AG1-X8 columns). e. Quantify the radioactivity in the eluted fractions using a liquid scintillation counter.
4. Data Analysis: a. Plot the amount of [3H]inositol phosphate accumulation against the concentration of the antagonist. b. Determine the IC50 value of the antagonist (the concentration that inhibits 50% of the 5-HT-induced response). c. The pKi value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams are provided in DOT language.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Experimental Workflow for Schild Analysis
Conclusion
This compound demonstrates potent competitive antagonism at 5-HT2A receptors, comparable to established antagonists like ketanserin. Its unique allosteric modulatory properties, particularly in reversing the effects of non-competitive antagonists like methysergide, highlight its value as a specific tool for dissecting 5-HT2 receptor pharmacology. The provided data and protocols offer a robust framework for researchers to confirm these on-target effects and compare this compound's performance with other pharmacological agents in their specific experimental systems. Careful consideration of the experimental context, including tissue type and specific assay conditions, is crucial for accurate interpretation of the results.
References
A Comparative Analysis of ICI 169,369 and Other 5-HT2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ICI 169,369, a potent 5-HT2 receptor antagonist, with other notable drugs in its class. The information presented is intended to support research and development efforts by offering a clear comparison of their pharmacological properties based on available experimental data.
Introduction to ICI 169,369
ICI 169,369 is a selective antagonist of the 5-hydroxytryptamine (5-HT) receptor, with a notably higher affinity for the 5-HT2 subtype over the 5-HT1 subtype. Its competitive antagonism at 5-HT2 receptors has been demonstrated in various preclinical models, making it a valuable tool for investigating the physiological and pathological roles of the 5-HT2 receptor system. This guide will compare its performance against other well-established 5-HT2 antagonists, such as ketanserin, spiperone, and ritanserin.
Data Presentation: Comparative Affinity and Potency
The following tables summarize the quantitative data on the binding affinity (Ki) and antagonist potency (pA2) of ICI 169,369 and other selected 5-HT2 antagonists. These values are crucial for understanding the selectivity and functional activity of these compounds.
Table 1: Comparative Binding Affinities (Ki, nM) of 5-HT2 Receptor Antagonists
| Compound | 5-HT2A Receptor | 5-HT1C Receptor | 5-HT1A Receptor | Reference |
| ICI 169,369 | 17.9 | - | 1580 | [1] |
| Ketanserin | 3.5 | - | - | [2] |
| Spiperone | - | - | - | [3][4] |
| Ritanserin | - | - | - | [3] |
Note: A lower Ki value indicates a higher binding affinity. Data for all compounds across all receptor subtypes were not available in a single source.
Table 2: Comparative Antagonist Potency (pA2) in Isolated Tissue Preparations
| Compound | Tissue Preparation | pA2 Value | Reference |
| ICI 169,369 | Rat Caudal Artery | 8.18 ± 0.5 | [1] |
| Ketanserin | Rat Caudal Artery | 8.42 ± 0.06 | [1] |
| Spiperone | Rat Jugular Vein | - | [5] |
| Trazodone | Rabbit Aorta | - | [5] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the 5-HT2A receptor.
Materials:
-
Rat cortical membranes (source of 5-HT2A receptors)
-
[3H]Ketanserin (radioligand)
-
Test compounds (e.g., ICI 169,369, ketanserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 1 µM unlabeled spiperone)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat frontal cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [3H]Ketanserin, the membrane preparation, and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of an unlabeled antagonist is added.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath Assay for Antagonist Potency (pA2 Determination)
This functional assay measures the ability of an antagonist to inhibit the contractile response induced by an agonist in an isolated tissue.
Objective: To determine the pA2 value of a 5-HT2 antagonist.
Materials:
-
Isolated tissue (e.g., rat caudal artery, rabbit aorta)
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2
-
5-Hydroxytryptamine (5-HT) as the agonist
-
Test antagonist (e.g., ICI 169,369)
-
Isolated tissue bath system with force transducer and data acquisition software
Procedure:
-
Tissue Preparation: Dissect the desired artery and cut it into rings. Suspend the rings in organ baths containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for 5-HT by adding increasing concentrations of the agonist to the bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissues and incubate with a known concentration of the antagonist for a predetermined period (e.g., 30-60 minutes).
-
Second Agonist Curve: In the presence of the antagonist, obtain a second cumulative concentration-response curve for 5-HT.
-
Repeat: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.
-
Data Analysis: Plot the log(agonist concentration) against the response. Determine the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.[6]
Mandatory Visualization
5-HT2A Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT2A receptor.
Caption: 5-HT2A receptor signaling pathway.
Experimental Workflow for pA2 Determination
The diagram below outlines the general workflow for determining the pA2 value of an antagonist using an isolated tissue bath assay.
Caption: Workflow for pA2 determination.
References
- 1. msudenver.edu [msudenver.edu]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2-receptor antagonists: alpha 1- vs. 5-HT2-receptor blocking properties in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral 5-HT2-like receptors. Can they be classified with the available antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuron.mefst.hr [neuron.mefst.hr]
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Comparative Review of ICI 169369: A 5-HT2A Receptor Antagonist
This guide provides a detailed comparative analysis of this compound, a potent 5-HT2A receptor antagonist, with other key modulators of the serotonin system. The information is compiled from various in vitro and in vivo studies to facilitate an objective evaluation of its pharmacological profile.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound in comparison to other well-known 5-HT2A receptor antagonists.
Table 1: Comparative Binding Affinities (Ki) at 5-HT Receptors
| Compound | 5-HT2A Receptor Ki (nM) | 5-HT1C Receptor Ki (nM) | 5-HT1 Receptor Ki (µM) | Selectivity (5-HT1 vs 5-HT2A) |
| This compound | 17.9[1][2] | Active (non-surmountable antagonist)[2] | 1.58[1][2] | ~88-fold |
| Ketanserin | 3.5[3] | Lower affinity than 5-HT2A[3] | - | - |
| Ritanserin | Moderate Affinity (pKi = 7.30)[4] | - | - | - |
| Methysergide | 63.09[5] | - | - | - |
Table 2: Comparative Functional Antagonist Potency
| Compound | Preparation | Parameter | Value |
| This compound | Rat Caudal Artery | pA2 | 8.18 ± 0.5[2] |
| Ketanserin | Rat Caudal Artery | pA2 | 8.42 ± 0.06[2] |
| This compound | Calf Coronary Artery | pKB | 9.1 |
| This compound | Rat Tail Artery | pKB | 8.8 |
| Methysergide | Calf Coronary Artery | pIC50 | 9.8 |
| Methysergide | Rat Tail Artery | pIC80 | 9.0 |
Experimental Protocols
Receptor Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of compounds to the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.
1. Materials:
-
Receptor Source: Rat cortical membranes.
-
Radioligand: [3H]Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, Ketanserin, Ritanserin, Methysergide at various concentrations.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters.
2. Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in assay buffer and centrifuge to pellet the membranes. Wash the pellets multiple times with fresh buffer.
-
Assay Setup: In a 96-well plate, combine the prepared rat cortical membranes, a fixed concentration of [3H]Ketanserin, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled antagonist (e.g., 10 µM ritanserin) is used.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Isolated Tissue Assay for Functional Antagonism
This protocol describes a method to assess the functional antagonist activity of compounds on isolated arterial preparations.
1. Materials:
-
Tissues: Rat caudal artery or calf coronary artery.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Agonist: 5-Hydroxytryptamine (5-HT).
-
Test Compounds: this compound, Ketanserin, Methysergide.
-
Organ Bath System: Equipped with isometric force transducers.
2. Procedure:
-
Tissue Preparation: Dissect the arteries and cut them into rings. Mount the rings in an organ bath containing PSS maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension.
-
Cumulative Concentration-Response Curve to 5-HT: Add increasing concentrations of 5-HT to the organ bath to establish a control concentration-response curve.
-
Antagonist Incubation: Wash the tissues and then incubate with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.
-
Repeat Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative addition of 5-HT.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. For a competitive antagonist, calculate the pA2 value using a Schild plot. For non-competitive antagonists, the depression of the maximum response is quantified.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the 5-HT2A receptor, competing with the endogenous ligand serotonin (5-HT) for the same binding site. Additionally, it exhibits a unique property of being an allosteric activator in the presence of certain other antagonists like methysergide. Methysergide acts as an allosteric modulator that stabilizes an inactive state of the receptor. This compound can compete with methysergide at this allosteric site, thereby restoring the receptor's ability to be activated by 5-HT.
Caption: Allosteric modulation of the 5-HT2A receptor by this compound.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Caption: Simplified 5-HT2A receptor Gq signaling pathway.
Experimental Workflow: Receptor Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro studies with ICI 169,369, a chemically novel 5-HT antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketanserin and ritanserin discriminate between recombinant human 5-HT1D alpha and 5-HT1D beta receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6428 [pdspdb.unc.edu]
Safety Operating Guide
Navigating the Disposal of ICI 169369: A Procedural Guide for Laboratory Professionals
When handling a compound without a specific SDS, it must be treated as a hazardous waste to ensure the highest level of safety.[1] Laboratory personnel should always utilize appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, throughout the handling and disposal process.
Step-by-Step Disposal Protocol for ICI 169369
1. Waste Characterization & Collection:
-
Treat as Hazardous: Assume this compound is hazardous. Do not dispose of it down the sink or in regular trash.[1][2] Evaporation in a fume hood is not an acceptable method of disposal.[2][3]
-
Use a Compatible Container: Collect waste this compound (both pure compound and solutions) in a sturdy, leak-proof container with a secure screw cap.[4][5][6] The container must be chemically compatible with the compound. Often, the original manufacturer's container is a suitable choice.[3] Ensure the container is in good condition, free of cracks or deterioration.[1][5]
-
Leave Headroom: Do not fill the container to the top. Leave at least one inch of headspace to allow for vapor expansion.[5]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[1][5]
2. Labeling the Waste Container: Proper labeling is critical for safety and compliance. The label must be legible and facing outward.
-
Attach a hazardous waste label provided by your EHS department.[3]
-
Clearly write the words "Hazardous Waste ".[5]
-
List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[5]
-
Identify all constituents of the waste mixture by percentage or volume.[5]
-
Indicate the potential hazards (e.g., flammable, corrosive, toxic, reactive). Since the specific hazards are unknown, note this on the label and handle with maximum precaution.[5]
-
Record the date when the container is full.[5]
3. Segregation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory where the waste was generated.[5] This area could be a marked section of a benchtop or a chemical fume hood.[5]
-
Segregate Incompatibles: Store the waste container away from incompatible chemicals to prevent dangerous reactions. As a general rule, segregate acids from bases, oxidizers from organic materials, and water-reactive chemicals from aqueous solutions.[4][5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[4][7]
4. Disposal of Contaminated Materials:
-
Labware and Debris: Non-sharp materials contaminated with this compound (e.g., gloves, wipes, bench paper) should be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.[1][7]
-
Sharps: Contaminated sharps (e.g., needles, broken glassware, pipettes) must be placed in a designated, puncture-resistant sharps container that is labeled as hazardous waste.[8]
-
Empty Containers: The disposal of the original, "empty" this compound container is subject to strict regulations.
-
A container is not considered empty until all contents have been removed by standard practice.[9]
-
It must be triple-rinsed with a suitable solvent.[9] The first rinsate must be collected and disposed of as hazardous waste.[3]
-
If the compound is determined to be acutely toxic, the first three rinses must be collected as hazardous waste.[3][9]
-
After rinsing and air-drying, obliterate or remove the original label before disposal as regular trash, pending approval from your EHS office.[1][8]
-
5. Arranging for Final Disposal:
-
Once your waste container is full, or if you have finished the project, schedule a pickup with your institution's EHS or hazardous waste management department.[1][5]
Summary of General Disposal Guidelines
The following table summarizes key quantitative data from general laboratory waste procedures. Note that drain disposal is not permitted for uncharacterized chemicals like this compound.
| Guideline | Specification |
| Empty Container Residue | For non-acutely hazardous waste, no more than 1 inch of residue or 3% by weight for containers <110 gal.[9] |
| SAA Storage Time Limit | A full container must be removed from the SAA within three days. Partially filled containers may remain up to one year.[5] |
| Drain Disposal pH Range | FOR APPROVED SUBSTANCES ONLY. Generally, pH must be between 5.5 and 10.5 for sink disposal.[10] |
Disposal Workflow for Uncharacterized Research Chemicals
Caption: Workflow for the safe disposal of an uncharacterized research chemical.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
Essential Safety and Operational Protocols for Handling ICI 169369
Hazard Identification and Risk Assessment
ICI 169369 belongs to the quinoline class of compounds. Based on available data for quinoline derivatives, the primary hazards are presumed to be:
-
Acute Toxicity: Potentially harmful if swallowed or in direct contact with skin.[1][2]
-
Skin and Eye Irritation: May cause significant irritation to skin and eyes upon contact.[1][2][3]
-
Environmental Hazard: Believed to be toxic to aquatic life, with potentially long-lasting effects.[1][3]
A comprehensive and procedure-specific risk assessment is mandatory before commencing any work with this compound. This assessment should evaluate the quantities to be used, the nature of the experimental procedures, and all potential routes of exposure.
Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is required at all times when handling this compound:
| PPE Category | Minimum Specification |
| Eye Protection | Chemical safety goggles. A full-face shield is required when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile. |
| Body Protection | A standard laboratory coat. A chemical-resistant apron should be worn when handling larger quantities. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if there is a potential for inhalation of fine dust or aerosols. |
Engineering Controls
All manipulations of this compound, especially of the solid form, must be performed within a certified chemical fume hood to prevent inhalation exposure.[1][4] A fully operational eyewash station and safety shower must be immediately accessible in the laboratory.[4]
Operational and Disposal Plans
Handling Procedures
Adherence to a strict, step-by-step handling protocol is essential for personnel safety:
-
Preparation:
-
Confirm that the chemical fume hood is functioning correctly.
-
Assemble all necessary apparatus and reagents before commencing.
-
Don all required personal protective equipment.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and transfer of the solid compound exclusively within the chemical fume hood.
-
Utilize a spatula for the transfer of solids to minimize dust generation.
-
When preparing solutions, add the solid compound to the solvent gradually to prevent splashing.
-
-
Experimental Use:
-
Ensure all containers holding this compound are securely sealed when not in immediate use.
-
Avoid all direct contact with skin and eyes.
-
In the event of PPE contamination, remove the affected item immediately and thoroughly wash the exposed area.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that have been in contact with the compound.
-
Thoroughly wash hands with soap and water upon completion of work.
-
Spill and Exposure Procedures
Prompt and correct response to spills or exposures is critical:
| Scenario | Response Protocol |
| Small Spill | For minor spills, trained laboratory personnel wearing appropriate PPE should use an absorbent material for cleanup.[4] The collected material must be placed in a sealed container and disposed of as hazardous waste. The affected area should be well-ventilated and the spill site thoroughly cleaned. |
| Large Spill | In the event of a large spill, immediately evacuate and secure the area. Contact your institution's designated emergency response team or EHS department without delay.[4] |
| Skin Contact | Immediately wash the affected skin with soap and copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with a large volume of water for a minimum of 15 minutes, ensuring to lift the upper and lower eyelids to rinse thoroughly.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to an area with fresh air. If breathing is labored, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[2] |
Disposal Plan
All waste materials containing this compound are to be managed as hazardous chemical waste.[1]
-
Waste Segregation: It is imperative that this compound waste is not mixed with other waste streams. It must be kept separate from both non-hazardous and other chemical waste.[1]
-
Containerization: Utilize a designated, leak-proof, and chemically compatible container for the collection of all waste. This includes any unreacted compound, contaminated laboratory supplies (such as pipette tips and gloves), and cleaning materials. The container must be prominently labeled as "Hazardous Waste" and include the full chemical name "this compound".[1]
-
Storage: The sealed hazardous waste container must be stored in a designated, secure satellite accumulation area within the laboratory. This location should be well-ventilated and situated away from any incompatible materials.
-
Disposal: The disposal of this hazardous waste must be arranged through a licensed and certified hazardous waste disposal company. Under no circumstances should this compound be disposed of via sinks or in regular trash.[4][6]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical decision-making process for responding to a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
